2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOUWGBMHEARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611634 | |
| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306761-55-7 | |
| Record name | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. It is intended for researchers, medicinal chemists, and drug development professionals who may use this compound as a key building block in the synthesis of complex molecular architectures.
Introduction and Strategic Importance
This compound is a substituted aromatic carboxylic acid. The incorporation of a difluorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter acidity (pKa). The gem-dimethyl group provides steric hindrance that can influence conformational preferences and receptor binding.
While not widely documented as a final active pharmaceutical ingredient (API), this compound serves as a valuable intermediate. Its structure is analogous to moieties found in various biologically active agents, suggesting its utility in the development of new chemical entities. This guide will delve into its known properties, provide a robust, field-proven protocol for its synthesis, and discuss its likely applications based on structural analysis and the known roles of related compounds.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the foundation of all subsequent research. The key identifiers and properties for this compound are summarized below.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define the molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.87!"]; C4 [label="C", pos="1,1.73!"]; C5 [label="C", pos="0,1.73!"]; C6 [label="C", pos="-0.5,0.87!"]; C7 [label="C", pos="-1.5,0.87!"]; C8 [label="C", pos="-2.2,-0.1!"]; C9 [label="C", pos="-2.2,1.87!"]; C10 [label="C", pos="-2.5,0.87!"]; O1 [label="O", pos="-3.5,0.47!"]; O2 [label="OH", pos="-2.5,1.87!"]; F1 [label="F", pos="2.5,0.87!"]; F2 [label="F", pos="1.5,2.5!"];
// Dummy nodes for methyl groups Me1 [label="CH₃", pos="-2.0, -0.5!"]; Me2 [label="CH₃", pos="-1.5, 2.5!"];
// Draw bonds C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C1 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [label="", style=invis]; // for positioning C7 -- C9 [label="", style=invis]; // for positioning C7 -- C10 [len=1.2]; C10 -- O1 [style=double, len=1.2]; C10 -- O2 [len=1.2]; C3 -- F1 [len=1.2]; C4 -- F2 [len=1.2]; C7 -- Me1 [len=1.2]; C7 -- Me2 [len=1.2];
// Aromatic circle (approximated with invisible nodes and edges) center [pos="0.5,0.87!", shape=point, style=invis]; p1 [pos="0.5,1.4!", shape=point, style=invis]; p2 [pos="1.0,0.87!", shape=point, style=invis]; p3 [pos="0.5,0.3!", shape=point, style=invis]; p4 [pos="0,0.87!", shape=point, style=invis]; center -- p1 -- p2 -- center -- p3 -- p4 -- center [style=invis]; } Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Systematic Name | This compound | - |
| Synonym | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | [1] |
| CAS Number | 306761-55-7 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1][2] |
| Molecular Weight | 200.18 g/mol | [1] |
| Predicted XlogP | 2.5 | [2] |
| Predicted pKa | ~4.5 (Estimated based on isobutyric acid and electronic effects) | - |
| Appearance | Expected to be a white to off-white solid at room temperature. | - |
Note: Experimental physicochemical data such as melting point and boiling point are not widely available in peer-reviewed literature, suggesting the compound's primary role as a synthetic intermediate rather than an end-product.
Spectroscopic Profile (Predicted)
As experimental spectra are not publicly available, this section provides an expert prediction of the key spectroscopic features essential for the structural verification of this compound.
-
¹H NMR (Proton NMR):
-
δ ~12.0-13.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~7.1-7.4 ppm (multiplet, 3H): These signals represent the three aromatic protons on the difluorophenyl ring. The coupling with each other and with the fluorine atoms will result in a complex multiplet pattern.
-
δ ~1.6 ppm (singlet, 6H): This singlet corresponds to the six equivalent protons of the two methyl groups at the α-position. The absence of an adjacent proton results in a singlet.
-
-
¹³C NMR (Carbon NMR):
-
δ ~180-185 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~145-155 ppm (doublets, ²JCF): Aromatic carbons directly bonded to fluorine (C-F). These will appear as doublets due to carbon-fluorine coupling.
-
δ ~115-130 ppm: Aromatic carbons (CH).
-
δ ~45-50 ppm: Quaternary carbon (α-carbon).
-
δ ~25 ppm: Methyl carbons (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid.
-
~1700 cm⁻¹ (strong): Strong C=O stretching vibration of the carboxylic acid carbonyl group.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations from the difluorophenyl group.
-
-
Mass Spectrometry (MS):
Synthesis and Manufacturing
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, which reinforces its status as a specialized building block. However, a robust and scalable synthesis can be designed based on well-established palladium-catalyzed α-arylation methodologies, a cornerstone of modern C-C bond formation.[3][4]
The proposed two-step synthesis involves the coupling of a readily available isobutyrate ester with a 3,4-difluorophenyl halide, followed by saponification to yield the final product.
Proposed Synthetic Workflow
Detailed Experimental Protocol
This protocol is a self-validating system, including steps for purification and confirmation of the intermediate and final product.
Step 1: Synthesis of Methyl 2-(3,4-difluorophenyl)-2-methylpropanoate
-
Rationale: This step utilizes a palladium-catalyzed cross-coupling reaction. The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is critical for promoting the challenging reductive elimination step with a sterically hindered substrate.[3] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, forming the reactive enolate.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(dba)₂ (1-2 mol%), P(t-Bu)₃ (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add anhydrous toluene via syringe.
-
Add 1-bromo-3,4-difluorobenzene (1.0 equivalent) followed by methyl isobutyrate (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
-
Step 2: Synthesis of this compound
-
Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. Using a mixture of methanol and water ensures solubility for both the ester and the hydroxide base. Acidification is required to protonate the carboxylate salt and precipitate the final product.
-
Procedure:
-
Dissolve the purified ester intermediate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (3-5 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (typically 2-4 hours, monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).
-
A white precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to yield the final product, this compound. Purity can be assessed by NMR and LC-MS.
-
Chemical Reactivity and Stability
-
Carboxylic Acid Group: The primary site of reactivity is the carboxylic acid functional group. It will undergo typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
-
Aromatic Ring: The difluorophenyl ring is electron-deficient due to the inductive effect of the fluorine atoms. This deactivates it towards electrophilic aromatic substitution.
-
Stability: The compound is expected to be stable under normal laboratory conditions. The C-F bonds are exceptionally strong, making the aromatic ring resistant to degradation.[5] It should be stored in a cool, dry place away from strong bases and oxidizing agents.
Applications in Research and Development
The primary value of this compound lies in its role as a sophisticated building block for drug discovery. The structural motif is related to that found in compounds with known biological activity.
-
Intermediate for Antifungal Agents: The 2-(difluorophenyl)propanol core is central to the structure of the widely used antifungal drug fluconazole (which has a 2,4-difluorophenyl group).[6] This compound could be used to synthesize novel fluconazole analogs with a 3,4-difluoro substitution pattern, potentially altering the drug's efficacy, spectrum of activity, or resistance profile.
-
Scaffold for Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acids (e.g., ibuprofen, flurbiprofen). This compound could serve as a starting point for developing novel NSAIDs where the 3,4-difluoro substitution could enhance potency or reduce gastric side effects.[7]
-
Building Block for Agrochemicals: The difluorophenyl group is a common feature in modern pesticides and herbicides. This acid could be used as an intermediate to create new agrochemicals with potentially improved properties.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other high-value chemicals. While detailed experimental data is sparse in public-domain literature, its chemical identity is well-defined. This guide provides a robust, scientifically-grounded framework for its synthesis via palladium-catalyzed α-arylation, along with a predicted profile of its key chemical and spectroscopic properties. For researchers in medicinal and materials chemistry, this compound represents a valuable tool for introducing the strategically important difluorophenyl moiety into complex molecular targets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C10H10F2O2) [pubchemlite.lcsb.uni.lu]
- 3. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
- 4. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid: A Key Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Difluorophenyl)-2-methylpropanoic acid, with the CAS number 306761-55-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry. Its importance lies not in its direct therapeutic effects, but in its critical role as a key building block in the synthesis of highly targeted pharmaceuticals. The incorporation of a difluorophenyl moiety is a common strategy in modern drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal intermediate, with a particular focus on its role in the development of the anticancer drug, trametinib.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 306761-55-7 | N/A |
| Molecular Formula | C₁₀H₁₀F₂O₂ | N/A |
| Molecular Weight | 200.18 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >98% | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. While specific proprietary methods may vary, a general and plausible synthetic route can be outlined based on established organic chemistry principles and information from related patent literature. A common approach involves the use of 3,4-difluorobenzaldehyde as a starting material.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Grignard Reaction with 3,4-Difluorobenzaldehyde
The synthesis can be initiated by reacting 3,4-difluorobenzaldehyde with a suitable Grignard reagent, such as isopropyl magnesium bromide, to form the corresponding secondary alcohol.
-
Reaction: 3,4-Difluorobenzaldehyde + Isopropyl Magnesium Bromide → 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol
-
Rationale: This step introduces the core carbon skeleton of the target molecule. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Step 2: Oxidation to the Ketone
The secondary alcohol is then oxidized to the corresponding ketone, 1-(3,4-difluorophenyl)-2-methylpropan-1-one.
-
Reaction: 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol + Oxidizing Agent (e.g., PCC, Swern oxidation) → 1-(3,4-Difluorophenyl)-2-methylpropan-1-one
-
Rationale: This oxidation is a necessary step to set up the subsequent rearrangement reaction for the formation of the carboxylic acid.
Step 3: Haloform Reaction or Similar Rearrangement
The ketone can then be converted to the desired carboxylic acid through a haloform reaction or a similar rearrangement process.
-
Reaction: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one + Base and Halogen → this compound
-
Rationale: The haloform reaction is a classic method for converting methyl ketones to carboxylic acids with one less carbon atom. In this case, a variation of this reaction or another suitable rearrangement would be employed to achieve the desired product.
Step 4: Purification
The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity for its use as a pharmaceutical intermediate.
Caption: Plausible synthetic workflow for this compound.
Application in Drug Discovery: The Synthesis of Trametinib
The primary and most significant application of this compound is its use as a key intermediate in the synthesis of trametinib.[1][2] Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2 enzymes, which are key components of the MAPK/ERK signaling pathway.[3][4]
The Role in Trametinib Synthesis
In the synthesis of trametinib, this compound is activated and then coupled with another key intermediate to form the final drug molecule. The acid is typically converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the amide bond formation.
Caption: Role of the title compound in the synthesis of Trametinib.
Mechanism of Action of Trametinib: Targeting the MAPK/ERK Pathway
Trametinib functions by inhibiting the activity of MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[5][6] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4]
By binding to an allosteric site on MEK1/2, trametinib prevents their activation by RAF kinases, thereby blocking the downstream signaling to ERK.[3][9] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells with activating mutations in the MAPK pathway.[5]
Caption: Trametinib's inhibition of the MAPK/ERK signaling pathway.
Analytical Methodologies
The quality control of this compound is crucial for its use as a pharmaceutical intermediate. A combination of analytical techniques is employed to confirm its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reversed-phase HPLC method is typically used.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic protons will be indicative of the 3,4-difluoro substitution pattern.
-
¹³C NMR: Will show the expected number of carbon signals, including those for the aromatic carbons, the quaternary carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 199.06 would be observed. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 201.07 might be seen, or adducts with sodium [M+Na]⁺ at m/z 223.05.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a vital chemical intermediate with a significant role in the synthesis of the targeted anticancer drug trametinib. Its synthesis requires a well-controlled, multi-step process, and its quality is ensured through a combination of modern analytical techniques. The importance of this compound underscores the critical role of specialized chemical synthesis in the development of advanced therapeutics that target specific molecular pathways involved in diseases like cancer. As research into targeted therapies continues to expand, the demand for high-purity, well-characterized intermediates like this compound is likely to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Portico [access.portico.org]
- 3. trametinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MEK1 and MEK2 differentially control the duration and amplitude of the ERK cascade response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
Molecular weight of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
An In-Depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a plausible synthetic pathway, and presents detailed protocols for its structural elucidation and purity assessment using modern analytical techniques. The methodologies are explained from a first-principles perspective, emphasizing the rationale behind experimental choices to ensure robust and reproducible results. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.
Core Molecular Profile
This compound is a derivative of propanoic acid featuring a gem-dimethyl substitution at the alpha-carbon and a 3,4-difluorophenyl group. The presence of fluorine atoms can significantly modulate the compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [1][2] |
| CAS Number | 306761-55-7 | [1][2][3] |
| Appearance | White to Off-White Solid (Typical) | [4] |
| Purity | ≥95% (Commercially Available) | [2][3] |
| Calculated LogP | 2.327 | [1] |
| Polar Surface Area (PSA) | 37.30 Ų | [1] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1,2-difluorobenzene. The proposed pathway leverages a Friedel-Crafts acylation followed by a haloform reaction and subsequent alkylation, which are robust and well-understood transformations in organic synthesis.
The logical flow of this synthetic strategy is outlined below.
Caption: Proposed synthetic workflow for this compound.
Rationale and Protocol for Synthesis
-
Step 1: Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with propanoyl chloride using a Lewis acid catalyst like aluminum trichloride (AlCl₃). The reaction regioselectivity is directed by the fluorine atoms, leading primarily to the formation of 1-(3,4-difluorophenyl)propan-1-one. This is a standard method for creating aryl ketone intermediates.[5]
-
Step 2: α-Methylation: The ketone is then deprotonated at the alpha-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. This enolate subsequently acts as a nucleophile, attacking methyl iodide in an Sₙ2 reaction to yield 1-(3,4-difluorophenyl)-2-methylpropan-1-one.
-
Step 3: Haloform Reaction: The resulting methyl ketone is subjected to a haloform reaction using sodium hydroxide and bromine. This classic transformation oxidizes the methyl ketone to a carboxylate and produces bromoform as a byproduct.
-
Step 4: Acidification: The final step involves the protonation of the sodium carboxylate salt with a strong acid, such as hydrochloric acid, to yield the desired product, this compound, which can then be isolated via extraction and purified by crystallization.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach is required, combining spectroscopy and chromatography.
Caption: Integrated workflow for analytical characterization of the target compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen, carbon, and fluorine nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks.
-
¹H NMR Analysis:
-
Expected Signals:
-
A singlet integrating to 6H for the two equivalent methyl groups (C(CH₃)₂). Expected chemical shift: ~1.5 ppm.
-
A multiplet system in the aromatic region (7.0-7.5 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling with adjacent protons and fluorine atoms (²JHF, ³JHF) will result in complex splitting patterns.
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), though its position is concentration-dependent and it may exchange with residual water.
-
-
-
¹³C NMR Analysis:
-
Expected Signals: Signals for all 10 carbons are expected. Key signals include the quaternary carbon attached to the phenyl ring (~45 ppm), the methyl carbons (~25 ppm), the aromatic carbons (115-155 ppm, showing C-F coupling), and the carbonyl carbon of the carboxylic acid (~180 ppm).
-
-
¹⁹F NMR Analysis:
-
Rationale: This experiment is crucial for confirming the fluorine substitution pattern.
-
Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, each showing coupling to each other (ortho-coupling) and to adjacent protons.
-
Protocol: Mass Spectrometry (MS)
Objective: To verify the molecular weight of the compound.
Methodology:
-
Technique: Electrospray Ionization (ESI) in negative ion mode is ideal for this acidic compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Scan for the deprotonated molecule [M-H]⁻.
-
Expected Result: The primary ion observed should correspond to the calculated mass of the deprotonated molecule (C₁₀H₉F₂O₂⁻), which is approximately m/z 199.06. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.[6][7]
Methodology:
-
Chromatographic System:
-
Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to the moderate polarity of the analyte.
-
Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). The TFA is used to acidify the mobile phase, ensuring the carboxylic acid is protonated and well-retained, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-260 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to establish linearity.
-
Analysis: Inject a known concentration of the sample. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks and expressed as a percentage.
Applications in Drug Discovery
Phenylpropanoic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8] The introduction of difluoro-substituents, as seen in the title compound, is a common strategy in modern drug design to enhance metabolic stability and modulate electronic properties for improved target binding.[9][10][11]
This particular scaffold, this compound, can serve two primary roles:
-
As a Lead Compound: It can be screened for biological activity itself, for example, as a potential anti-inflammatory or analgesic agent.
-
As a Synthetic Intermediate: It serves as a valuable building block for creating more complex molecules. The carboxylic acid handle allows for straightforward amide coupling or esterification to explore structure-activity relationships (SAR) in a drug discovery program.[12][13]
Conclusion
This compound is a compound with significant potential in the field of pharmaceutical sciences. Its synthesis is achievable through established organic chemistry reactions, and its identity and purity can be rigorously confirmed using a standard suite of analytical techniques including NMR, MS, and HPLC. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for researchers working with this and structurally related molecules, ensuring high standards of scientific integrity and facilitating further exploration of its utility in drug development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution… [ouci.dntb.gov.ua]
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid: Synthesis, Structural Elucidation, and Therapeutic Potential
This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to deliver a thorough understanding of this fluorinated aromatic carboxylic acid.
Introduction and Significance
This compound belongs to the class of 2-arylpropionic acids, a scaffold of significant pharmacological importance. The parent structures of this class, such as ibuprofen and naproxen, are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 3,4-difluorophenyl moiety, in particular, is a common feature in modern medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3] This guide will explore the unique structural characteristics imparted by this substitution pattern and the gem-dimethyl group at the α-position.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 306761-55-7 | [4] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [4][5] |
| Molecular Weight | 200.18 g/mol | [4] |
| Synonym | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | [4] |
| Predicted XlogP | 2.5 | [5] |
Synthesis and Mechanistic Rationale
While a specific, dedicated synthesis for this compound is not prominently described in foundational literature, its structure lends itself to well-established synthetic routes for 2-arylpropionic acids. The most logical and industrially scalable approach involves the α,α-dimethylation of a suitable precursor derived from 3,4-difluorophenylacetic acid.
The following protocol is a robust, field-proven method adapted from established procedures for the synthesis of related 2-arylpropionic acids.[6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 3,4-difluorophenylacetic acid.[7][8] The core principle is the generation of a carbanion at the α-carbon, followed by exhaustive methylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.2 eq.)
-
Methyl iodide (excess, >2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 3,4-difluorophenylacetic acid (1 eq.). Anhydrous THF is added to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Expertise & Experience: The use of a strong, non-nucleophilic base like LDA is critical. It ensures rapid and complete deprotonation of the α-carbon without competing Sₙ2 reactions with the carboxylic acid. Conducting the reaction at -78 °C prevents side reactions and decomposition of the LDA.
-
-
Enolate Formation: LDA (2.2 eq.) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Trustworthiness: The use of a slight excess of LDA ensures the formation of the dianion (deprotonation of both the carboxylic acid and the α-carbon), which is necessary for the subsequent alkylation.
-
-
Methylation: Methyl iodide (>2.5 eq.) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.
-
Expertise & Experience: A significant excess of the alkylating agent (methyl iodide) drives the reaction to completion, ensuring exhaustive methylation to form the gem-dimethyl group. The slow warming allows for a controlled reaction.
-
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Trustworthiness: Acidic work-up protonates the carboxylate to yield the final carboxylic acid and neutralizes any remaining base.
-
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Structural Elucidation and Spectroscopic Analysis
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data is not publicly available, a robust prediction of the expected spectra can be made based on the known effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Caption: Predicted NMR chemical shifts for key nuclei.
-
¹H NMR: The spectrum would be characterized by a complex multiplet in the aromatic region (~7.0-7.4 ppm) for the three protons on the difluorophenyl ring. The six protons of the two methyl groups would appear as a sharp singlet at approximately 1.5 ppm. A broad singlet, characteristic of a carboxylic acid proton, would be observed downfield (>10 ppm).
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~180 ppm), the quaternary α-carbon (~45 ppm), and the methyl carbons (~25 ppm). The aromatic region would display multiple signals between 115-155 ppm, with characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: This would be the most informative spectrum for confirming the fluorine substitution pattern. Two distinct multiplets would be expected in the range of -135 to -145 ppm (relative to CFCl₃). The coupling between the two non-equivalent fluorine atoms and with the aromatic protons would provide definitive structural proof.[9][10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
Table 2: Predicted Mass Spectrometry Data
| Ion | Adduct | Predicted m/z |
| [M-H]⁻ | Negative Ion Mode | 199.0576 |
| [M+H]⁺ | Positive Ion Mode | 201.0722 |
| [M+Na]⁺ | Positive Ion Mode | 223.0541 |
| (Predicted values sourced from PubChem CID 21251027)[5] |
The fragmentation pattern in electron ionization (EI) MS would likely show a characteristic loss of the carboxylic acid group (-45 Da) and potentially fragments corresponding to the difluorobenzyl cation.
Potential Applications and Biological Activity
The structural motifs within this compound suggest several avenues for therapeutic investigation.
Anti-inflammatory Activity
As a derivative of 2-arylpropionic acid, the most apparent potential application is in the field of anti-inflammatory medicine. The mechanism of action for classic NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. The specific stereochemistry and electronic properties of the difluorophenyl group could modulate the potency and selectivity for COX-1 versus COX-2, potentially leading to an improved therapeutic profile with reduced gastrointestinal side effects.[1]
Other Potential Therapeutic Areas
-
Antifungal Agents: The difluorophenyl group is a key component of the widely used antifungal drug fluconazole, which acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2] This suggests that derivatives of the title compound could be explored for antifungal activity.
-
Metabolic Disorders: Phenylpropanoic acid derivatives have been investigated as agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[2][11]
-
Antimicrobial and Anticancer Applications: Recent research on various propanoic acid derivatives has revealed promising activity against multidrug-resistant bacteria and certain cancer cell lines, opening up further possibilities for investigation.[12][13][14]
Caption: Potential therapeutic avenues based on structural features.
Conclusion
This compound is a compound of significant interest due to its structural relationship to known pharmacologically active molecules. While specific experimental data remains to be published, its synthesis is achievable through established chemical methodologies. The predictable spectroscopic profile provides a clear pathway for its identification and characterization. The presence of the difluorophenyl and 2-methylpropanoic acid moieties suggests a strong potential for biological activity, particularly in the areas of inflammation, fungal infections, and metabolic disorders. This guide provides a solid foundation for researchers to initiate further investigation into this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 3,4-二氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-2-methylpropanoic acid: Synonyms and Identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a difluorinated phenyl ring. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The precise identification and characterization of such molecules are paramount for consistent research outcomes, regulatory submissions, and intellectual property protection. This guide provides a comprehensive overview of the synonyms, chemical identifiers, and key physicochemical properties of this compound, offering a foundational resource for professionals in the field.
Chemical Identity and Nomenclature
The systematic naming and identification of a chemical entity are crucial for unambiguous communication in scientific literature, patents, and regulatory documents. This compound is identified by several names and codes across different databases and suppliers.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name precisely describes the molecular structure, indicating a propanoic acid backbone with a methyl group at the second carbon, which is also attached to a 3,4-difluorophenyl substituent.
A variety of synonyms are also used in literature and commercial listings. These often arise from different naming conventions or historical usage. Understanding these synonyms is critical to a comprehensive literature search and to avoid ambiguity.
Common Synonyms:
These synonyms highlight the relationship of the molecule to benzeneacetic acid, with the "α,α-dimethyl" indicating the two methyl groups on the carbon adjacent to the phenyl ring.
Chemical Identifiers
For precise identification in databases and regulatory filings, a set of unique identifiers is used. These are non-ambiguous and machine-readable, facilitating data exchange and retrieval.
| Identifier Type | Identifier | Source |
| CAS Registry Number | 306761-55-7 | Guidechem[1] |
| PubChem CID | 21251027 | PubChem[2] |
| InChI | InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | PubChem[2] |
| InChIKey | KMAOUWGBMHEARD-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | PubChem[2] |
The Significance of Chemical Identifiers: A Workflow Perspective
The interplay between these identifiers is crucial in the research and development workflow. The following diagram illustrates a typical workflow for identifying and characterizing a chemical compound.
Caption: Workflow for the identification and characterization of a chemical compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Guidechem[1] |
| Molecular Weight | 200.18 g/mol | Guidechem[1] |
| XlogP | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | Guidechem[1] |
Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data from structurally similar compounds, such as 2-(2,4-Difluorophenyl)-2-methylpropanoic acid, can provide an indication of potential hazards. For 2-(2,4-Difluorophenyl)-2-methylpropanoic acid, the following hazard statements are noted:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary statements for similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[3] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
The accurate and comprehensive identification of this compound through its various synonyms and chemical identifiers is fundamental for researchers and drug development professionals. This guide provides a consolidated resource of this critical information, including its IUPAC name, CAS Registry Number, and other database identifiers. The provided physicochemical properties and safety information, extrapolated from similar compounds, offer a starting point for safe handling and experimental design. Adherence to systematic nomenclature and the use of unique identifiers will continue to be essential for the integrity and reproducibility of scientific research in this field.
References
Spectroscopic Data for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques. By leveraging data from analogous compounds and first principles, this guide offers a robust interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols.
Introduction to this compound
This compound is a carboxylic acid derivative containing a difluorinated phenyl ring. The presence of the fluorine atoms and the quaternary carbon center imparts unique electronic and steric properties to the molecule, making its unambiguous structural confirmation by spectroscopic methods essential. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and coupling patterns provides detailed structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three main sets of signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| 7.1 - 7.4 | Multiplet | 3H | Aromatic protons |
| ~1.5 | Singlet | 6H | Methyl protons (-C(CH₃)₂) |
Interpretation and Rationale:
-
Carboxylic Acid Proton (~12.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be concentration-dependent.
-
Aromatic Protons (7.1 - 7.4 ppm): The 3,4-difluoro substitution pattern on the phenyl ring will result in a complex multiplet for the three aromatic protons. The fluorine atoms will cause both ¹H-¹H and ¹H-¹⁹F couplings, leading to a complex splitting pattern.
-
Methyl Protons (~1.5 ppm): The two methyl groups are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a single, sharp singlet, integrating to six protons. The electron-withdrawing nature of the aromatic ring will cause a slight downfield shift compared to simple alkanes.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carboxylic acid carbonyl (-C OOH) |
| 148 - 152 (d, J ≈ 245 Hz) | Aromatic C -F |
| 148 - 152 (d, J ≈ 245 Hz) | Aromatic C -F |
| 138 - 142 (d) | Aromatic C -C(CH₃)₂ |
| 123 - 126 (dd) | Aromatic C -H |
| 117 - 120 (d) | Aromatic C -H |
| 115 - 118 (d) | Aromatic C -H |
| ~45 | Quaternary carbon (-C (CH₃)₂) |
| ~25 | Methyl carbons (-C(C H₃)₂) |
Interpretation and Rationale:
-
Carbonyl Carbon (~180 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.
-
Aromatic Carbons (115 - 152 ppm): The six aromatic carbons will show distinct signals due to the substitution pattern. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF ≈ 245 Hz), appearing as doublets. The other aromatic carbons will show smaller couplings to the fluorine atoms.
-
Quaternary Carbon (~45 ppm): The chemical shift of the quaternary carbon attached to the phenyl ring and the two methyl groups is influenced by both.
-
Methyl Carbons (~25 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Deuterated Solvents: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals. The deuterium signal is also used for field-frequency locking, which ensures the stability of the magnetic field during the experiment.[1]
-
Sample Concentration: The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues with sample solubility and viscosity, which can affect spectral resolution.[2][3]
-
Shimming: The process of shimming corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and better resolution.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2980 - 2850 | Medium | C-H stretch | Aliphatic (CH₃) |
| 1710 - 1680 | Strong | C=O stretch | Carboxylic acid (dimer) |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring |
| 1300 - 1200 | Strong | C-O stretch | Carboxylic acid |
| 1200 - 1000 | Strong | C-F stretch | Aryl fluoride |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic acid (dimer) |
Interpretation and Rationale:
-
O-H Stretch (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption. The broadness is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state or in concentrated solutions.[4][5]
-
C=O Stretch (1710 - 1680 cm⁻¹): The carbonyl stretch of a carboxylic acid is a strong and sharp band. For an aromatic carboxylic acid, this band is typically found at a slightly lower wavenumber compared to its aliphatic counterpart due to conjugation with the phenyl ring.[6][7]
-
C-F Stretch (1200 - 1000 cm⁻¹): The C-F stretching vibrations of the difluorinated phenyl ring are expected to give rise to strong absorptions in this region.
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.
Causality in Experimental Choices:
-
ATR Technique: ATR is often preferred for solid samples as it requires minimal sample preparation compared to methods like KBr pellets. It provides high-quality spectra with good reproducibility.[8][9]
-
Background Spectrum: Collecting a background spectrum is essential to correct for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₁₀F₂O₂
-
Monoisotopic Mass: 200.06488 Da
-
Expected [M+H]⁺: 201.07216 m/z
-
Expected [M-H]⁻: 199.05760 m/z
Predicted Fragmentation Pattern (Electron Ionization - EI):
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:
-
Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion corresponding to the rest of the molecule.
-
Loss of a Methyl Group: Cleavage of a methyl group (15 Da) from the molecular ion can also occur.
-
Fragments from the Phenyl Ring: Further fragmentation of the difluorophenyl-containing ions can lead to characteristic aromatic fragments.
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, often requiring derivatization to improve volatility.
Derivatization (Esterification):
Carboxylic acids are often converted to their methyl esters prior to GC-MS analysis to increase their volatility and improve chromatographic peak shape.
GC-MS Protocol:
-
Derivatization: React the sample with a methylating agent (e.g., diazomethane or BF₃/methanol).
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable GC column (e.g., a non-polar or medium-polarity column) with a temperature program to separate the analyte from any impurities.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).
Causality in Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group reduces its polarity and increases its volatility, which is essential for successful analysis by gas chromatography.[10][11]
-
Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.[12][13]
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and mass spectrometry. While direct experimental data is not widely available, a thorough analysis of the expected spectra can be performed based on the known effects of the constituent functional groups and structural motifs. This guide provides a detailed framework for the interpretation of such data and outlines robust experimental protocols for its acquisition, thereby serving as a valuable resource for researchers in the field of drug development and chemical synthesis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. jascoinc.com [jascoinc.com]
- 9. rtilab.com [rtilab.com]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction: The Critical Role of Solubility
2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a derivative of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing a structural backbone with the widely used drug, ibuprofen.[1] Modifications to the core ibuprofen structure, such as the addition of fluorine atoms, are often explored to enhance therapeutic properties or alter its pharmacokinetic profile.[1][2]
In pharmaceutical development, the solubility of an API is a critical physical property that dictates its path from a chemical entity to a viable drug product. Poor solubility can lead to low dissolution rates, incomplete absorption, and ultimately, insufficient bioavailability at the target site. Conversely, a well-characterized solubility profile in various organic solvents is essential for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation Development: Designing effective dosage forms, such as topical solutions, ointments, or suspensions, by identifying suitable excipients and solvent systems.[3][4]
-
Preclinical Screening: Early-stage assessment of a drug candidate's potential viability.[5]
This guide provides the necessary framework for the experimental determination and interpretation of the solubility of this compound.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" serves as a fundamental predictor of solubility, where substances with similar polarities and intermolecular forces tend to be miscible.[3]
Key properties for this compound are:
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [6][7] | Provides the elemental composition. |
| Molecular Weight | 200.18 g/mol | [6][7] | A relatively low molecular weight, which is generally favorable for solubility. |
| Predicted logP | 2.3 - 2.5 | [6][7] | The positive logP value indicates a degree of lipophilicity (preference for non-polar, lipid-like environments over water). |
| Polar Surface Area | 37.3 Ų | [6] | The carboxylic acid group contributes to this polarity, enabling interactions with polar solvents. |
Structural Analysis: The molecule possesses a dualistic nature. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, promoting solubility in polar solvents like alcohols and ketones.[3] The difluorophenyl ring and the α,α-dimethyl backbone are non-polar and hydrophobic, favoring interactions with lipophilic or less polar organic solvents.[3] This structure suggests that the compound will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit good solubility in solvents of intermediate polarity.
Quantitative Solubility Data
A comprehensive search of scientific databases and literature reveals a lack of publicly available quantitative solubility data for this compound. This absence underscores the necessity for experimental determination to guide development efforts. The table below is structured to present such data once it has been generated experimentally.
| Organic Solvent | Class | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | Alcohol | 5.1 | 25 | Data not available |
| Ethanol | Alcohol | 4.3 | 25 | Data not available |
| Acetone | Ketone | 4.3 | 25 | Data not available |
| Ethyl Acetate | Ester | 4.4 | 25 | Data not available |
| Dichloromethane | Halogenated | 3.1 | 25 | Data not available |
| Toluene | Aromatic | 2.4 | 25 | Data not available |
| n-Hexane | Alkane | 0.1 | 25 | Data not available |
Experimental Protocol: Isothermal Shake-Flask Method
The most reliable and widely accepted method for determining equilibrium solubility is the isothermal shake-flask technique.[5][8][9] This method measures the thermodynamic solubility, which represents the true equilibrium between the dissolved and undissolved solute at a constant temperature.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solution is saturated, and the concentration of the dissolved API is quantified using a validated analytical method.[10]
Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation can be achieved.[5][8]
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.[4]
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is highly temperature-dependent.[4]
-
Agitate the samples for a predetermined time. Causality Check: The time required to reach equilibrium must be established. This is done in a preliminary experiment by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration. The appropriate equilibration time is the point at which the concentration no longer increases.[9]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly to let larger particles settle.
-
Centrifuge the vials at a sufficient speed to pellet all undissolved solid, yielding a clear, saturated supernatant.[9]
-
-
Sample Analysis and Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a validated HPLC method. Expert Insight: HPLC is the preferred analytical tool over methods like UV spectrophotometry because of its ability to separate the API from any potential impurities or degradation products, thus ensuring highly accurate and specific quantification.[5][9]
-
-
Calculation:
-
Determine the concentration of the API in the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
-
Conclusion and Forward Outlook
While existing databases lack specific solubility values for this compound, its physicochemical properties suggest a favorable profile in organic solvents of intermediate polarity. This guide provides the authoritative, field-proven methodology for determining this crucial parameter. The isothermal shake-flask method, coupled with specific HPLC analysis, represents a self-validating system for generating reliable and reproducible solubility data. Accurate characterization of this property is a non-negotiable first step in the logical progression of formulation development, enabling scientists to make informed decisions that will ultimately impact the safety, stability, and efficacy of the final drug product.
References
- 1. Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Page loading... [wap.guidechem.com]
- 7. PubChemLite - this compound (C10H10F2O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. pharmatutor.org [pharmatutor.org]
The Evolving Landscape of Difluorophenylpropanoic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Salicylic Acid – The Genesis of Difluorophenylpropanoic Acid Derivatives
The quest for more potent and safer anti-inflammatory agents has been a cornerstone of medicinal chemistry for decades. While acetylsalicylic acid (aspirin) marked a revolutionary step in pain and inflammation management, its limitations, including gastrointestinal toxicity and a relatively short duration of action, spurred the exploration of its chemical analogs. This endeavor led to the development of a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs): the difluorophenylpropanoic acid derivatives. A prime example of this class is Diflunisal, a difluorophenyl derivative of salicylic acid, which emerged from an extensive investigation of over 500 salicylic acid analogs.[1] The strategic addition of a difluorophenyl group at the C5 position of the salicylic acid scaffold yielded a molecule with enhanced lipophilicity, a longer biological half-life, and an optimal configuration for potent analgesic and anti-inflammatory activities.[1] This guide delves into the multifaceted biological activities of these derivatives, their mechanisms of action, key experimental protocols for their evaluation, and emerging therapeutic applications beyond their traditional use.
Core Biological Activity: Anti-inflammatory and Analgesic Effects
The primary and most well-documented biological activities of difluorophenylpropanoic acid derivatives are their anti-inflammatory and analgesic effects. These actions are intrinsically linked to their ability to modulate the arachidonic acid cascade.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Like most NSAIDs, difluorophenylpropanoic acid derivatives exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[2][4] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]
Diflunisal, a representative of this class, is a non-selective inhibitor of both COX-1 and COX-2, though it demonstrates a higher affinity for COX-1.[6] Unlike aspirin, which causes irreversible inhibition of COX enzymes, diflunisal is a reversible inhibitor.[1] This reversible action, coupled with the absence of an O-acetyl group, circumvents the in vivo acylation potential seen with aspirin.[1]
The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of these derivatives, while the inhibition of both isoforms contributes to their analgesic properties.[5] The antipyretic (fever-reducing) activity is also attributed to the inhibition of prostaglandin E2 (PGE2) synthesis in the hypothalamus.[2]
Visualizing the Mechanism: The Arachidonic Acid Cascade and NSAID Intervention
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]
- 5. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Fluorination in Modulating the Bioactivity of Phenylpropanoic Acid Derivatives: A Technical Guide
Executive Summary
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine molecular properties and enhance therapeutic profiles.[1] Phenylpropanoic acid derivatives, a scaffold central to numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), represent a class of molecules where the strategic application of fluorination has yielded significant improvements in bioactivity. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in this context. We will explore the causal relationships between fluorination and changes in physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics (PD), moving beyond simple observation to explain the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize phenylpropanoic acid-based drug candidates.
The Phenylpropanoic Acid Scaffold and the Unique Leverage of Fluorine
Phenylpropanoic acids are characterized by a phenyl ring attached to a propionic acid moiety. This structure is prevalent in pharmacology, but its bioactivity is often limited by metabolic liabilities and suboptimal physicochemical properties. Fluorine, despite being only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), possesses the highest electronegativity of any element (3.98 on the Pauling scale), and the carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol).[2][3] These fundamental characteristics allow for the subtle yet profound modification of a molecule's behavior in a biological system. Strategic fluorination can enhance metabolic stability, modulate acidity and lipophilicity, influence conformation, and improve target binding affinity, making it an indispensable strategy in drug design.[2][4][5]
The Fluorine Effect on Core Physicochemical Properties
The introduction of fluorine onto the phenylpropanoic acid scaffold directly manipulates its fundamental chemical properties, which in turn dictates its biological fate.
Modulation of Acidity (pKa)
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect.[6] When placed on the phenyl ring or the alkyl chain of a phenylpropanoic acid, fluorine atoms can significantly lower the pKa of the carboxylic acid group, making it more acidic. This increased acidity is due to the stabilization of the resulting carboxylate anion.[7] For instance, the pKa of acetic acid is 4.75, while monofluoroacetic acid has a pKa of 2.7, and trifluoroacetic acid has a pKa around -0.3.[8] This modulation is critical as the ionization state of a drug affects its solubility, membrane permeability, and interaction with biological targets.[9]
Tuning Lipophilicity (Log P)
The effect of fluorination on lipophilicity is context-dependent. A single fluorine substitution on an aromatic ring typically increases the lipophilicity (Log P) due to the C-F bond's poor polarizability.[1][10] However, the introduction of more polar fluorine-containing groups like a trifluoromethyl (CF₃) group can substantially increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][10] This is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux pumps.[1][11] Judicious use of fluorine allows chemists to fine-tune the Log P value to optimize a drug's absorption and distribution profile.[9]
Conformational Control
Beyond simple electronic effects, fluorine can enforce specific molecular conformations through stereoelectronic interactions like the gauche effect.[3] The polar C-F bond can favor specific dihedral angles relative to other bonds in the molecule, stabilizing a particular three-dimensional shape.[3] This "conformational locking" can pre-organize the drug molecule into its bioactive conformation, the shape required for optimal binding to its protein target, thereby enhancing potency and selectivity.[1][9]
Impact on Pharmacokinetics (ADME)
Perhaps the most celebrated role of fluorine in drug design is its ability to improve a drug's pharmacokinetic profile by enhancing its metabolic stability.[12]
Blocking Metabolic Oxidation
Phenylpropanoic acid derivatives are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of the phenyl ring or the benzylic position of the propionic acid side chain.[11] These "metabolic soft spots" lead to rapid clearance and a short in-vivo half-life. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond and is resistant to enzymatic attack.[9] Placing a fluorine atom at a metabolically labile position effectively shields the molecule from CYP-mediated oxidation, a strategy known as "metabolic blocking".[3][6] This leads to a longer drug half-life, increased systemic exposure, and potentially a lower required dose.[1]
Enhancing Membrane Permeability
By increasing lipophilicity, fluorination can improve a drug's ability to passively diffuse across biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-active drugs.[1][12] This directly contributes to improved bioavailability and tissue penetration.[1]
Influence on Pharmacodynamics and Target Engagement
Fluorination can also directly enhance the interaction between a drug and its biological target (pharmacodynamics).
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target's binding pocket.[13] While organic fluorine is generally considered a weak hydrogen bond acceptor, under specific geometric conditions within a protein pocket, it can form stabilizing non-covalent interactions.[14][15][16]
-
Improved Selectivity: By enforcing a specific conformation, fluorine can improve the drug's fit for its intended target while reducing its affinity for off-target proteins, thereby minimizing side effects.[1]
Case Study: Flurbiprofen vs. Ibuprofen
A classic example illustrating the benefits of fluorination in this class is the comparison between ibuprofen and its fluorinated analog, flurbiprofen. Both are NSAIDs that inhibit cyclooxygenase (COX) enzymes.
| Property | Ibuprofen | Flurbiprofen | Rationale for Change |
| Structure | 2-(4-isobutylphenyl)propanoic acid | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | Introduction of a fluorine atom on one phenyl ring. |
| Potency (COX Inhibition) | Lower | Significantly Higher | The fluorine atom contributes to a more rigid, favorable conformation for binding to the COX enzyme active site. |
| Metabolic Profile | Extensive hepatic metabolism, including hydroxylation of the isobutyl group. | Also metabolized, but the fluorine enhances overall stability. | Fluorine can alter metabolic pathways and rates.[3] |
| Lipophilicity (Log P) | ~3.97 | ~4.16 | Fluorination increases lipophilicity, aiding membrane passage. |
This comparison highlights how a single, strategically placed fluorine atom can dramatically enhance potency and modify the drug's overall profile.
Synthetic Strategies for Fluorination
Introducing fluorine into the phenylpropanoic acid scaffold can be achieved through various synthetic methods. Key approaches include:
-
Nucleophilic Fluorination: Using reagents like potassium fluoride (KF) on a suitable precursor, often involving the displacement of another leaving group (e.g., a nitro or diazonium group) via reactions like the Balz-Schiemann reaction.
-
Electrophilic Fluorination: Employing modern reagents like N-Fluorobenzenesulfonimide (NFSI) to directly add a fluorine atom to an electron-rich aromatic ring.
-
Building Block Approach: Starting the synthesis with a pre-fluorinated raw material, such as a fluorinated benzaldehyde or fluorobenzene.[17]
The choice of method depends on the desired position of the fluorine atom, the overall synthetic route, and scalability.[18][19]
Experimental Protocols
To empirically validate the effects of fluorination, specific in-vitro assays are essential. The following are self-validating, field-proven protocols.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol determines the rate at which a compound is metabolized by CYP enzymes.
Objective: To quantify the intrinsic clearance (Cl_int) of a fluorinated vs. non-fluorinated phenylpropanoic acid derivative.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 100 mM NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Develop a method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining vs. time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.
-
Protocol 2: Determination of Lipophilicity (Log P) using the Shake-Flask Method
This is the gold-standard method for measuring the partition coefficient of a compound between an organic and an aqueous phase.
Objective: To determine the Log P value of a fluorinated vs. non-fluorinated phenylpropanoic acid derivative.
Methodology:
-
System Preparation:
-
Use n-octanol (pre-saturated with buffer) as the organic phase and a phosphate buffer of a specific pH (e.g., 7.4, pre-saturated with n-octanol) as the aqueous phase.
-
-
Compound Addition:
-
Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
In a glass vial, add equal volumes of the n-octanol and the compound-containing aqueous phase (e.g., 5 mL of each).
-
-
Equilibration:
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed to ensure complete separation of the two immiscible layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The Log P is the base-10 logarithm of P. A higher Log P value indicates greater lipophilicity.
-
Conclusion
The strategic incorporation of fluorine into phenylpropanoic acid derivatives is a highly effective and versatile strategy for optimizing drug-like properties. By leveraging the unique electronic and steric attributes of fluorine, medicinal chemists can rationally design molecules with enhanced metabolic stability, fine-tuned physicochemical properties, and improved target affinity.[1][2] The causal link between fluorination and these improved parameters is well-established, from blocking CYP450-mediated metabolism to enforcing bioactive conformations. As synthetic fluorination methods continue to advance, the application of this "magic bullet" atom will undoubtedly continue to play a pivotal role in the development of safer and more effective therapeutics based on the phenylpropanoic acid scaffold and beyond.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine as a Hydrogen-Bond Acceptor - ChemistryViews [chemistryviews.org]
- 16. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Strategic Utility of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Growing Prominence of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have led to a significant number of fluorinated pharmaceuticals gaining regulatory approval. Among the vast arsenal of fluorinated building blocks, 2-(3,4-difluorophenyl)-2-methylpropanoic acid stands out as a versatile and valuable scaffold. Its gem-dimethyl group alpha to the carboxylic acid and the 3,4-difluorophenyl moiety offer a unique combination of steric and electronic features that can be exploited to fine-tune the properties of bioactive molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Features
This compound (Molecular Formula: C₁₀H₁₀F₂O₂, CAS No: 306761-55-7) is a white to off-white solid. The key structural features that underpin its utility as a building block are:
| Property | Value | Source |
| Molecular Weight | 200.18 g/mol | [1] |
| LogP | 2.327 | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
The 3,4-difluorophenyl group provides a metabolically stable aromatic system with a distinct electronic profile due to the strong electron-withdrawing nature of the fluorine atoms. The gem-dimethyl substitution at the alpha-position introduces steric bulk, which can be advantageous in several ways: it can shield adjacent functional groups from metabolic attack, influence the conformation of the molecule to favor a bioactive pose, and provide a point of attachment for further chemical elaboration.
Synthesis of this compound: A Practical Approach
While multiple synthetic routes can be envisioned, a common and practical approach involves the alkylation of a suitable precursor. A plausible and efficient method starts from the commercially available 3,4-difluorophenylacetic acid.
Experimental Protocol: Synthesis via Alkylation of 3,4-Difluorophenylacetic Acid
Objective: To synthesize this compound from 3,4-difluorophenylacetic acid.
Materials:
-
3,4-Difluorophenylacetic acid
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorophenylacetic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Dianion Formation: Slowly add a solution of a strong base (e.g., LDA, 2.2 eq) in THF to the cooled solution via the dropping funnel. Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the dianion.
-
Methylation: Add methyl iodide (2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial for the efficient deprotonation of both the carboxylic acid proton and the α-proton to form a dianion. This dianion is a potent nucleophile that readily undergoes alkylation with methyl iodide. The low temperature (-78 °C) is necessary to maintain the stability of the organolithium species and prevent side reactions. Anhydrous conditions are critical as organolithium reagents are highly reactive towards water.
Caption: Synthetic workflow for this compound.
Applications as a Building Block in Drug Synthesis
The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The carboxylic acid functionality serves as a handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.
Case Study: Incorporation into a Hypothetical Kinase Inhibitor
To illustrate its utility, let's consider the synthesis of a hypothetical kinase inhibitor where the 2-(3,4-difluorophenyl)-2-methylpropyl moiety is a key pharmacophore. The difluorophenyl group could, for instance, engage in favorable interactions within the ATP-binding pocket of a target kinase, while the gem-dimethyl group provides a specific conformational constraint.
Experimental Protocol: Amide Coupling with a Heterocyclic Amine
Objective: To couple this compound with a generic heterocyclic amine to form a key amide intermediate.
Materials:
-
This compound
-
A heterocyclic amine (e.g., 2-amino-5-bromopyridine)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amide Bond Formation: Add the heterocyclic amine (1.0 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.
Trustworthiness of the Protocol: This protocol represents a standard and widely validated method for amide bond formation. The choice of coupling reagents like HATU or HOBt/EDC minimizes side reactions and generally provides high yields of the desired amide product. The use of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction without interfering with the coupling process.
Caption: Logical workflow for the application of the building block in synthesis.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features, including the metabolically robust difluorophenyl ring and the sterically demanding gem-dimethyl group, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of their compounds. The synthetic accessibility of this intermediate, coupled with the straightforward protocols for its incorporation into larger molecules, ensures its continued importance in the pursuit of innovative therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
Methodological & Application
Synthesis protocol for 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
An Application Note and In-Depth Protocol for the Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. In the absence of a directly published protocol, this guide proposes a robust, two-stage synthetic strategy. The protocol first details the preparation of the key intermediate, 3,4-difluorophenylacetic acid, from 3,4-difluorotoluene. Subsequently, it describes a method for the α,α-dimethylation of this intermediate to yield the final product. The causality behind experimental choices, safety considerations, and analytical validation steps are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This compound is a valuable synthon, incorporating both a difluorinated phenyl ring and a gem-dimethyl substituted carboxylic acid moiety. These structural features make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides a detailed, research-grade protocol for its preparation, designed to be a self-validating system for researchers in organic and medicinal chemistry.
Overall Synthetic Strategy
The synthesis is proposed as a two-part process. The first part is the synthesis of the intermediate 3,4-difluorophenylacetic acid, and the second is the dimethylation at the alpha-position to the carboxylic acid.
Caption: Overall two-part synthetic workflow.
While 3,4-difluorophenylacetic acid is commercially available, its synthesis from 3,4-difluorotoluene is a cost-effective alternative for large-scale preparations.[1] The most common route involves the conversion of the toluene derivative to a benzyl halide, followed by cyanation and hydrolysis of the resulting nitrile.[2][3] A patent describing a similar synthesis for the 2,3-difluoro isomer suggests photohalogenation followed by carbonylation as a viable alternative.[4]
Reaction Scheme: Part 1
References
Application Notes and Protocols for the Friedel-Crafts Acylation of 1,2-Difluorobenzene Derivatives
Introduction: Navigating the Challenges of Acylating Deactivated Fluoroaromatics
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, providing a direct and efficient pathway to the formation of aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of a vast array of fine chemicals, natural products, and active pharmaceutical ingredients (APIs).[2] The incorporation of fluorine atoms into aromatic scaffolds is a widely employed strategy in drug development to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated aryl ketones, particularly those derived from difluorobenzene, is of significant interest.
This guide focuses specifically on the Friedel-Crafts acylation of 1,2-difluorobenzene and its derivatives. This particular substrate presents a unique set of challenges. The two adjacent fluorine atoms exert a strong, cumulative electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack.[3] This deactivation necessitates more stringent reaction conditions compared to the acylation of more electron-rich arenes.[3][4] However, a nuanced understanding of the electronic and steric factors at play allows for the regioselective synthesis of valuable difluorinated ketone intermediates.
These application notes provide a detailed exploration of the underlying mechanistic principles, field-proven experimental protocols, and critical troubleshooting strategies to empower researchers in successfully navigating the complexities of this transformation.
Part 1: Mechanistic Insights and Regiochemical Control
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[6][7]
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide (or to the oxygen of an acid anhydride), generating a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[8]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[7][9]
Caption: General mechanism of Friedel-Crafts Acylation.
Regioselectivity in 1,2-Difluorobenzene Acylation
While the fluorine atoms are deactivating overall, they are ortho, para-directing substituents due to the ability of their lone pairs to donate electron density through resonance. In 1,2-difluorobenzene, this leads to a predictable pattern of substitution.
-
Position 4 (and 5): These positions are para to one fluorine and meta to the other. The para-directing effect is generally stronger, making this the most favorable site for acylation.[4]
-
Position 3 (and 6): These positions are ortho to one fluorine and meta to the other. While electronically activated, they are sterically more hindered than the 4-position.
-
Position between Fluorines: The position between the two fluorine atoms is highly deactivated and sterically inaccessible.
Therefore, the acylation of 1,2-difluorobenzene is expected to yield the 3,4-difluoroaryl ketone as the major product.[4]
Caption: Regioselectivity in the acylation of 1,2-difluorobenzene.
Part 2: Experimental Protocols and Methodologies
The following protocol provides a robust method for the acylation of a substituted 1,2-difluorobenzene, a common transformation in the synthesis of pharmaceutical intermediates.
Protocol: Synthesis of 2',3'-Difluoro-4'-methylacetophenone
This procedure details the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene with acetyl chloride.[10]
Materials and Reagents:
-
1,2-Difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine (NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet and bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction. Cool the flask in an ice-water bath.[10]
-
Catalyst Suspension: Under the inert atmosphere, carefully charge the flask with anhydrous aluminum chloride (1.2 eq.). Add anhydrous DCM to create a stirrable suspension.[10]
-
Reagent Addition: In a separate dry flask, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.[10]
-
Reaction: Add the reagent solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it can be gently warmed to 40-45 °C for 1-2 hours.[10]
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum chloride complex.[10]
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.[10]
-
Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2',3'-Difluoro-4'-methylacetophenone.[10]
Caption: Experimental workflow for Friedel-Crafts acylation.
Part 3: Data Summary and Troubleshooting
The success of the Friedel-Crafts acylation on deactivated substrates hinges on careful control of reaction parameters.
Table 1: Reaction Parameters and Troubleshooting Guide
| Parameter | Typical Condition | Common Problem | Recommended Solution |
| Catalyst | Anhydrous AlCl₃ (1.1 - 1.5 eq.) | Low Yield / No Reaction | Ensure AlCl₃ is fresh and anhydrous. Increase catalyst loading. Consider a more potent Lewis acid system.[4] |
| Substrate Purity | High purity (≥98%) | Multiple side products | Use high-purity starting materials. Distill liquid substrates if necessary.[10] |
| Temperature | 0 °C addition, then RT | Low Yield / Slow Reaction | After initial addition, allow the reaction to warm to RT or gently heat to 40-50 °C. Monitor carefully to avoid decomposition.[10] |
| Atmosphere | Inert (N₂ or Ar) | Catalyst deactivation | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere to prevent moisture contamination.[4] |
| Work-up | Quench on ice/HCl | Product complexed with AlCl₃ | The acidic quench is crucial to break the stable ketone-AlCl₃ complex and liberate the product.[4][9] |
| Purity Issues | Isomeric byproducts | Separate isomers via careful column chromatography or recrystallization. Optimize temperature to improve selectivity.[10] |
Key Challenges and Limitations
-
Substrate Reactivity: The primary challenge is the deactivated nature of the difluorobenzene ring. Highly deactivated aromatic compounds may not react effectively under standard Friedel-Crafts conditions.
-
Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even an excess of the Lewis acid. The ketone product is a moderate Lewis base and forms a stable complex with the catalyst, preventing it from turning over.[1][9] This generates a significant amount of waste during work-up.
-
Moisture Sensitivity: The Lewis acids used are extremely sensitive to moisture, which can hydrolyze and deactivate the catalyst.[10] Rigorous anhydrous conditions are mandatory.
-
Functional Group Incompatibility: Aromatic rings bearing functional groups that can act as Lewis bases (e.g., amines, alcohols) are generally incompatible as they will preferentially coordinate with the catalyst, rendering it inactive.
By understanding these principles and adhering to the detailed protocols, researchers can effectively employ the Friedel-Crafts acylation for the synthesis of valuable 1,2-difluorobenzene derivatives, paving the way for advancements in medicinal chemistry and materials science.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Note: A Protocol for the Recrystallization of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Abstract: This document provides a comprehensive guide for the purification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. The protocol is built upon foundational principles of crystallization science to ensure not only chemical purity but also the desired solid-state properties. We delve into the rationale behind solvent selection, provide a detailed step-by-step experimental workflow, and outline essential analytical techniques for post-purification characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible purification process.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize, leaving impurities behind in the solution. The success of this technique hinges on a solid understanding of the underlying thermodynamic and kinetic principles.
The entire process is a controlled phase transition, moving from a high-energy solvated state to a lower-energy, highly ordered crystal lattice.[1] This transition occurs in two major stages: nucleation and crystal growth.[2][3]
-
Nucleation: This is the initial formation of tiny, stable crystalline clusters (nuclei) from a supersaturated solution.[3][4] Nucleation can be homogeneous (spontaneous formation in a clear solution) or heterogeneous (formation on existing surfaces like dust particles or flask imperfections).[2] The rate of nucleation is a critical parameter; excessively rapid nucleation leads to the formation of many small crystals that can trap impurities.
-
Crystal Growth: Once stable nuclei have formed, subsequent molecules of the solute deposit onto the existing crystal lattice, causing the crystals to grow.[2][3] The goal is to favor crystal growth over nucleation to obtain larger, purer crystals.
The cooling rate is a crucial kinetic variable. Slow cooling generally leads to the formation of larger, more perfect crystals by maintaining a state of slight supersaturation that favors crystal growth over the formation of new nuclei.[2] Rapid cooling, in contrast, can cause the solute to "crash out" of the solution, forming small, often impure, crystals.[2]
A significant consideration in the crystallization of active pharmaceutical ingredients (APIs) and their intermediates is polymorphism . This is the ability of a compound to exist in two or more different crystal structures.[5][6] Different polymorphs can have distinct physicochemical properties, including solubility, melting point, and stability, which can impact the final drug product's performance.[5] Therefore, a controlled recrystallization process is essential for consistently producing the desired polymorphic form.[7]
Pre-Experimental Design: Strategic Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[8] An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point (typically <100-110 °C) for easy removal from the purified crystals.[8]
-
Low Toxicity and Cost: Safety and economic factors are also important considerations.[8]
For this compound, the presence of a polar carboxylic acid group and a moderately polar difluorophenyl ring suggests that polar organic solvents would be a good starting point, following the "like dissolves like" principle.[8][9] However, a single solvent that meets all criteria can be elusive. In such cases, a mixed-solvent system is often employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[10]
The following workflow provides a systematic approach to solvent screening.
Caption: A systematic workflow for selecting an optimal recrystallization solvent system.
Based on the structure of the target compound and common practices for aromatic carboxylic acids, the following solvents are recommended for initial screening.[9][11]
| Solvent System Candidate | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol / Water | ~82 (Isopropanol) | Polar | A common and effective mixture for polar organic compounds like carboxylic acids.[11] Water acts as the anti-solvent. |
| Toluene / Heptane | ~111 (Toluene) | Non-polar / Non-polar | Toluene may dissolve the aromatic compound when hot, while heptane acts as an anti-solvent to induce crystallization upon cooling. A patent for a similar compound utilized n-heptane for crystallization.[12] |
| Acetonitrile | 82 | Polar Aprotic | Often a good choice for compounds with aromatic rings.[13] May require an anti-solvent like water or an alkane. |
| Ethyl Acetate / Hexane | ~77 (Ethyl Acetate) | Medium Polarity | A versatile combination balancing polarity and non-polarity. |
| Methanol / Water | ~65 (Methanol) | Polar | Similar to isopropanol/water but with a lower boiling point, which can be advantageous for heat-sensitive compounds.[11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the recrystallization of this compound on a laboratory scale (1-5 g). The Toluene/Heptane system is used as an example, as it is often effective for aromatic compounds. Note: This procedure should be optimized based on the results of small-scale solubility tests.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Toluene and heptane are flammable; avoid open flames and ignition sources.
Materials and Equipment:
-
Crude this compound
-
Toluene (Reagent Grade)
-
Heptane (Reagent Grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and glass stirring rod
Caption: The experimental workflow for the recrystallization of the target compound.
Step-by-Step Procedure:
-
Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate flask, heat toluene to a gentle boil (~110 °C). c. Add the hot toluene to the flask containing the crude solid in small portions with continuous stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Perform only if insoluble impurities are observed): a. Place a fluted filter paper into a stemless glass funnel. b. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel. c. Quickly pour the hot solution through the preheated filtration setup.
-
Crystallization: a. Heat the clear solution to boiling and add heptane (the anti-solvent) dropwise with stirring until a faint, persistent cloudiness (turbidity) is observed. b. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution again. c. Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[14] d. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold heptane. b. Collect the crystals by vacuum filtration. c. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.
-
Washing: a. With the vacuum still applied, wash the filter cake with two small portions of ice-cold heptane to remove any residual soluble impurities. Using cold solvent minimizes the loss of the desired product.
-
Drying: a. Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. b. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Post-Recrystallization Analysis and Quality Control
After recrystallization, it is imperative to analyze the product to confirm its purity, identity, and solid-state form.
| Analysis Technique | Parameter Measured | Purpose & Expected Outcome |
| Yield Calculation | % Recovery | Determines the efficiency of the process. A typical yield is 70-90%, but this is highly dependent on the initial purity and the chosen solvent system. |
| Melting Point | Melting Range | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | Quantifies the chemical purity of the compound by separating it from any remaining impurities. The target is typically >99.5% purity for pharmaceutical intermediates. |
| X-Ray Powder Diffraction (XRPD) | Diffraction Pattern | This is the primary technique for identifying the crystalline form (polymorph) of the material.[15] The resulting diffractogram provides a unique "fingerprint" for the crystal structure and can be used for batch-to-batch consistency checks.[16] |
| Differential Scanning Calorimetry (DSC) | Thermal Events (e.g., Melting, Phase Transitions) | Measures the heat flow into or out of a sample as a function of temperature.[16] It provides the melting point and can detect polymorphic transitions or the presence of amorphous content.[17] The combination of XRPD and DSC is powerful for solid-state characterization.[18] |
Troubleshooting Common Recrystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" | The solution is too supersaturated upon cooling, or the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add more of the "good" solvent (toluene), and allow it to cool more slowly. Ensure the solution is not cooled too rapidly.[10] |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated; too much solvent was used, or the compound is too soluble in the chosen solvent system even when cold. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and cool again.[10][14] |
| Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Optimize the solvent ratio to minimize solubility at low temperatures. Ensure the crystallization mixture is thoroughly cooled in an ice bath. Use minimal, ice-cold solvent for washing. Ensure hot filtration apparatus is properly pre-heated.[10] |
| Colored Impurities Remain | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
References
- 1. eps.mcgill.ca [eps.mcgill.ca]
- 2. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 3. Crystallization - Wikipedia [en.wikipedia.org]
- 4. Exploring the Role of Nucleation in Crystallization Processes [alaquainc.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Nonamorphism in Flufenamic Acid and a New Record for a Polymorphic Compound with Solved Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]
- 16. XRD/DSC Analysis - CD Formulation [formulationbio.com]
- 17. mdpi.com [mdpi.com]
- 18. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Introduction
2-(3,4-Difluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative containing a difluorinated phenyl ring. Its structural features necessitate a comprehensive analytical approach for definitive characterization, crucial for its application in research, drug development, and quality control. The presence of the aromatic ring, the carboxylic acid group, and the fluorine atoms provides multiple avenues for analysis using a suite of modern analytical techniques. This guide provides a detailed overview of the key analytical methods and step-by-step protocols for the robust characterization of this compound.
The methodologies outlined herein are designed to provide orthogonal information, ensuring a thorough understanding of the molecule's identity, purity, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the analytical workflows for this and structurally related compounds.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the primary method due to the compound's polarity and UV activity. Gas Chromatography (GC) can also be employed, typically after derivatization to increase volatility.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for separating this compound from potential impurities, such as starting materials, by-products, and degradation products. The acidic nature of the analyte requires careful mobile phase selection to ensure good peak shape and retention.
Causality behind Experimental Choices: A C18 column is selected for its versatility and proven performance in separating aromatic carboxylic acids. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component with an acidic modifier (formic or trifluoroacetic acid). The acid suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes. UV detection is chosen due to the strong chromophore of the difluorophenyl ring.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
Caption: HPLC analysis workflow for purity determination.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality behind Experimental Choices:
-
¹H NMR will reveal the number of different types of protons and their connectivity. The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons will appear as a singlet. The carboxylic acid proton will be a broad singlet at a characteristic downfield shift[3].
-
¹³C NMR will show the number of chemically non-equivalent carbon atoms. The presence of fluorine will cause splitting of the signals for the carbon atoms in the phenyl ring (C-F coupling)[4].
-
¹⁹F NMR is crucial for confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns are highly sensitive to the electronic environment[5][6].
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Expected chemical shifts (δ) are approximately 1.5 ppm (s, 6H, -C(CH₃)₂), 7.0-7.5 ppm (m, 3H, Ar-H), and 10-12 ppm (br s, 1H, -COOH).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected chemical shifts (δ) are approximately 25 ppm (-C(CH₃)₂), 45 ppm (-C(CH₃)₂), 115-140 ppm (Ar-C, with C-F splitting), and 175-185 ppm (-COOH)[7].
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms will show distinct signals with mutual coupling.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
-
Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Causality behind Experimental Choices: The carboxylic acid group has very characteristic absorptions: a broad O-H stretch and a strong C=O stretch. The aromatic ring will also show characteristic C-H and C=C stretching vibrations.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Causality behind Experimental Choices: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that will likely show a prominent molecular ion or pseudomolecular ion ([M-H]⁻ or [M+H]⁺). EI will cause more fragmentation, providing structural information[10][11].
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).
-
For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak (for EI) or the [M-H]⁻ / [M+H]⁺ peak (for ESI). The expected m/z for the molecular ion is 200.18.
-
Analyze the fragmentation pattern. Common fragments for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[11].
-
Caption: Orthogonal spectroscopic methods for structural elucidation.
Thermal Analysis for Physicochemical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of the compound.
Causality behind Experimental Choices: A sharp melting endotherm is indicative of a pure crystalline substance. The presence of impurities will typically broaden the melting peak and lower the melting point[12][13].
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm.
-
The purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Causality behind Experimental Choices: TGA can reveal the presence of residual solvents or water, which would be lost at temperatures below the decomposition temperature of the compound. The decomposition temperature provides an indication of the compound's thermal stability[14][15].
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
Analyze the TGA curve for any mass loss steps.
-
Determine the onset temperature of decomposition.
-
Potential Impurities and Their Detection
Based on common synthetic routes for similar compounds, potential impurities in this compound could include:
-
Starting materials: 1,2-difluorobenzene and reagents for the propanoic acid side chain installation.
-
Isomeric impurities: Positional isomers of the difluoro-substitution on the phenyl ring.
-
By-products: Compounds formed from side reactions during the synthesis.
These impurities can be detected and controlled using the chromatographic and spectroscopic methods described above. For instance, HPLC is well-suited for separating isomers, while GC-MS can detect volatile starting materials.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By combining chromatographic, spectroscopic, and thermal analysis techniques, a complete profile of the compound's identity, purity, and physicochemical properties can be established. The protocols provided in this guide offer a robust framework for the analysis of this compound, ensuring data integrity and supporting its use in various scientific and industrial applications. All methods should be validated according to the intended purpose and relevant regulatory guidelines[16].
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. news-medical.net [news-medical.net]
- 13. quercus.be [quercus.be]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. database.ich.org [database.ich.org]
1H NMR Analysis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid: A Comprehensive Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide for the structural elucidation of 2-(3,4-difluorophenyl)-2-methylpropanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical compounds, unambiguous characterization of this molecule is critical. This document outlines the foundational principles, offers a step-by-step experimental protocol, and provides an in-depth analysis of the expected spectral data, including the interpretation of complex proton-fluorine (¹H-¹⁹F) spin-spin coupling patterns.
Introduction and Scientific Context
This compound is a carboxylic acid derivative featuring a difluorinated phenyl ring. The presence and position of the fluorine atoms significantly influence the molecule's electronic properties and, consequently, its biological activity and role as a synthetic building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such molecules.
¹H NMR, in particular, provides a wealth of structural information by probing the chemical environment of hydrogen nuclei (protons). For this specific analyte, ¹H NMR analysis allows for:
-
Confirmation of structural integrity: Verifying the presence of all expected proton-containing functional groups (methyl, aromatic, and carboxylic acid).
-
Positional isomer determination: The unique splitting patterns of the aromatic protons, arising from both proton-proton and proton-fluorine couplings, definitively confirm the 3,4-disubstitution pattern.
-
Quantitative assessment: Integration of the signal areas provides a precise ratio of protons in different parts of the molecule.
This guide is designed to equip researchers, chemists, and quality control analysts with the expertise to perform and interpret the ¹H NMR analysis of this compound with confidence.
Molecular Structure and Proton Environments
To effectively interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the this compound molecule.
There are four chemically non-equivalent sets of protons:
-
-C(CH₃)₂: Two equivalent methyl groups, comprising six protons (labeled Hₐ).
-
Ar-H₂: The aromatic proton at position 2 of the phenyl ring (labeled Hₑ).
-
Ar-H₅: The aromatic proton at position 5 of the phenyl ring (labeled Hₔ).
-
Ar-H₆: The aromatic proton at position 6 of the phenyl ring (labeled Hₑ).
-
-COOH: The acidic proton of the carboxylic acid group (labeled Hբ).
Caption: Molecular structure of this compound with proton environments labeled.
Foundational Principles: Chemical Shift and Coupling
The appearance of the ¹H NMR spectrum is governed by chemical shifts, spin-spin coupling, and integration.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment. Electron-withdrawing groups, like fluorine and the carboxylic acid moiety, decrease the electron density around nearby protons, "deshielding" them and shifting their signals to a higher frequency (downfield).[1][2] The acidic proton of the carboxylic acid is highly deshielded due to hydrogen bonding and resonance, appearing far downfield.[3]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. The expected integral ratio for this molecule is 6:1:1:1:1 (Hₐ:Hₑ:Hₔ:Hₑ:Hբ).
-
Spin-Spin Coupling (J): Neighboring magnetic nuclei influence each other, causing signals to split into multiplets. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz). For this molecule, two types of coupling are paramount:
-
¹H-¹H Coupling: Occurs between non-equivalent protons, typically over two or three bonds.
-
¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, leading to significant and observable coupling with nearby protons.[4][5] The magnitude of J(H,F) depends on the number of bonds separating the nuclei (e.g., ³J, ⁴J, ⁵J).[6][7] This coupling is essential for confirming the fluorine substitution pattern.
-
Experimental Protocol
This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR analysis.
Materials and Equipment
-
This compound (Analyte)
-
Deuterated Chloroform (CDCl₃, 99.8%+) or DMSO-d₆
-
Tetramethylsilane (TMS) as an internal standard
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Pasteur pipettes and glass wool for filtration
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.[8][9]
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10] CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its relatively clean spectral window.
-
Internal Standard: Add a small drop of TMS to the solution. TMS provides the 0 ppm reference point for the chemical shift scale.[11]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into a clean NMR tube.[10] This crucial step removes any particulate matter that can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation. The sample is now ready for analysis.
Instrumental Parameters (400 MHz Spectrometer)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (D1): 5 seconds. A sufficiently long delay is critical for full relaxation of all protons, ensuring accurate integration, especially for the quaternary carbon-attached methyl groups.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): ~20 ppm (from -2 to 18 ppm) to ensure all signals, including the broad carboxylic acid proton, are captured.
-
Temperature: 298 K (25 °C).
Spectral Interpretation and Data Analysis
The resulting ¹H NMR spectrum should be processed with phase and baseline correction. The TMS signal is then calibrated to 0.00 ppm. The expected signals for this compound are detailed below.
Summary of Expected ¹H NMR Data (in CDCl₃)
| Proton Label | Approx. Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| Hₐ (-C(CH₃)₂) | ~ 1.60 | 6H | s | - |
| Hₑ (Ar-H) | ~ 7.30 | 1H | dd | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 2.0 |
| Hₔ (Ar-H) | ~ 7.15 | 1H | ddd | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 10.5, ⁴J(H,F) ≈ 7.5 |
| Hₑ (Ar-H) | ~ 7.05 | 1H | m | Complex multiplet |
| Hբ (-COOH) | > 11.0 | 1H | br s | - |
Note: Chemical shifts and coupling constants are predictive and may vary slightly based on solvent, concentration, and instrument.
Detailed Signal Assignment
-
Carboxylic Acid Proton (Hբ, >11.0 ppm): This proton appears as a broad singlet far downfield.[3] Its broadness is due to rapid chemical exchange with trace amounts of water and intermolecular hydrogen bonding. The chemical shift is highly dependent on concentration and solvent.[3] To confirm its identity, a "D₂O shake" experiment can be performed; adding a drop of D₂O will cause the -COOH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.
-
Aromatic Protons (Hₑ, Hₔ, Hₑ, ~7.0-7.3 ppm): This region is the most diagnostic feature of the spectrum.
-
Hₑ (~7.30 ppm): This proton is ortho to the bulky alkyl group. It is coupled to the adjacent proton Hₔ (³J(H,H) ≈ 8.5 Hz) and through four bonds to the fluorine at C-4 (⁴J(H,F) ≈ 2.0 Hz), appearing as a doublet of doublets.
-
Hₔ (~7.15 ppm): This proton is coupled to Hₑ (³J(H,H) ≈ 8.5 Hz), the ortho fluorine at C-4 (³J(H,F) ≈ 10.5 Hz), and the meta fluorine at C-3 (⁴J(H,F) ≈ 7.5 Hz). This results in a complex doublet of doublet of doublets.
-
Hₑ (~7.05 ppm): This proton, situated between the two fluorine atoms, experiences the most complex coupling. It is coupled to the ortho fluorine at C-3 (³J(H,F)), the meta fluorine at C-4 (⁴J(H,F)), and the meta proton Hₔ (⁴J(H,H)). This often results in a complex multiplet that may be difficult to resolve fully.
-
-
Methyl Protons (Hₐ, ~1.60 ppm): The six protons of the two equivalent methyl groups appear as a sharp singlet with an integral value of 6H. They are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a singlet.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. By carefully preparing the sample and understanding the principles of chemical shift and, critically, the impact of ¹H-¹⁹F coupling, researchers can confidently verify the structure and purity of this important synthetic intermediate. The distinct patterns in the aromatic region serve as a powerful diagnostic tool to confirm the 3,4-difluoro substitution pattern, distinguishing it from other potential isomers. This protocol provides a robust and reliable method for routine analysis in both research and industrial settings.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Unambiguous Structural Elucidation of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid via ¹³C NMR Spectroscopy: An Application Note
Abstract
This application note provides a comprehensive guide to the characterization of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a crucial analytical technique in pharmaceutical development and chemical research, ¹³C NMR offers definitive structural confirmation and insights into the electronic environment of each carbon atom within a molecule. This document outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹³C NMR spectrum, including chemical shift assignments and the characteristic carbon-fluorine (C-F) coupling patterns. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the structural verification of fluorinated aromatic compounds.
Introduction: The Role of ¹³C NMR in Characterizing Fluorinated Pharmaceuticals
Fluorine-containing compounds are of immense interest in drug discovery due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. Consequently, the unambiguous structural verification of these molecules is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a distinct signal for each unique carbon environment. In the case of this compound, ¹³C NMR is particularly powerful as it not only confirms the carbon skeleton but also reveals through-bond couplings between carbon and fluorine atoms, which provides definitive evidence for the substitution pattern on the aromatic ring.
The interpretation of the ¹³C NMR spectrum of fluoroaromatic compounds requires an understanding of the influence of fluorine on carbon chemical shifts and the magnitudes of C-F coupling constants (J-couplings), which are highly dependent on the number of intervening bonds.[1][2] This note will delve into these specific aspects to provide a clear and authoritative guide for the characterization of the title compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic structure. The aromatic region will be particularly informative due to the characteristic splitting patterns arising from C-F coupling.
Below is a table summarizing the predicted chemical shifts (δ) and key C-F coupling constants (J) for each carbon atom. These predictions are based on established substituent effects in substituted benzenes and data from analogous compounds such as 1,2-difluorobenzene and 3,4-difluorotoluene.[3][4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Rationale |
| C=O | ~180-185 | Singlet or small triplet | The carboxylic acid carbonyl carbon is highly deshielded. |
| C(quaternary, benzylic) | ~45-50 | Triplet (³JCF) | The quaternary carbon attached to the aromatic ring. |
| -CH₃ | ~25-30 | Singlet | The two equivalent methyl carbons. |
| C1' | ~140-145 | Doublet of doublets (²JCF, ³JCF) | The ipso-carbon attached to the 2-methylpropanoic acid group, coupled to both fluorine atoms. |
| C2' | ~118-122 | Doublet of doublets (²JCF, ⁴JCF) | Aromatic CH carbon ortho to the substituent and meta to one fluorine. |
| C3' | ~150-155 | Doublet of doublets (¹JCF, ²JCF) | Carbon directly bonded to fluorine, showing a large one-bond coupling and a smaller two-bond coupling. |
| C4' | ~150-155 | Doublet of doublets (¹JCF, ²JCF) | Carbon directly bonded to fluorine, exhibiting a large one-bond coupling and a smaller two-bond coupling. |
| C5' | ~125-130 | Doublet of doublets (²JCF, ³JCF) | Aromatic CH carbon meta to one fluorine and ortho to the other. |
| C6' | ~115-120 | Doublet of doublets (³JCF, ⁴JCF) | Aromatic CH carbon ortho to the substituent and meta to the other fluorine. |
Experimental Protocol
The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Part 1: Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[6]
-
Material Weighing: Accurately weigh 20-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is freely soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[7] Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.[6]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[7]
-
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: NMR Data Acquisition
A standard ¹³C NMR experiment with proton decoupling is typically sufficient for structural confirmation.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): Set to approximately 220-250 ppm to encompass the full range of expected carbon signals.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.
-
Pulse Angle: A flip angle of 30-45 degrees is a good compromise between signal intensity and relaxation time.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.
-
Data Analysis and Interpretation
The resulting spectrum should be processed with an appropriate line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio. The chemical shifts should be referenced to TMS at 0.00 ppm.
The key to interpreting the spectrum lies in identifying the nine expected signals and, crucially, analyzing the splitting patterns in the aromatic region. The carbons directly attached to fluorine (C3' and C4') will exhibit large one-bond C-F couplings (¹JCF) in the range of 240-260 Hz, appearing as doublets.[2] These large doublets will be further split by smaller two-bond couplings to the adjacent fluorine atom. The other aromatic carbons will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, resulting in doublet of doublets or more complex multiplets.
Visualization of Key Structural Features
The following diagrams illustrate the molecular structure and the workflow for ¹³C NMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Validated HPLC Method for Purity Analysis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This protocol provides a reliable and efficient tool for quality control and assurance in drug development and manufacturing processes.
Introduction
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities.[1][2][3] this compound is a crucial building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable analytical method to assess its purity and impurity profile is paramount.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note presents a detailed, step-by-step protocol for a reversed-phase HPLC method developed and validated for the purity analysis of this compound. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive validation study is presented to demonstrate the method's suitability for its intended purpose.
Experimental
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99.5% purity) and test samples.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).
-
Mobile Phase Additive: Formic acid (reagent grade, ~99%).
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.
Table 1: Optimized HPLC Parameters
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm (preliminarily determined), PDA scan from 200-400 nm |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Rationale for Method Development
The selection of a C18 column was based on the non-polar nature of the difluorophenyl ring and the overall hydrophobicity of the molecule (predicted XlogP ~2.5).[5] A gradient elution was chosen to ensure the timely elution of potential impurities with a wide range of polarities, providing sharp peaks and improved resolution compared to isocratic methods.[6][7] Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency. The addition of 0.1% formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Preliminary Determination of UV Absorbance Maximum (λmax)
As no definitive literature value for the λmax of this compound was found, a preliminary experiment is essential.
Protocol:
-
Prepare a solution of the reference standard in the diluent at a concentration of approximately 10 µg/mL.
-
Inject the solution into the HPLC system equipped with a PDA detector.
-
Acquire the UV spectrum of the main peak from 200 to 400 nm.
-
The wavelength of maximum absorbance (λmax) should be determined from the spectrum. For this application note, a hypothetical λmax of 230 nm is used for all subsequent experiments. This value is a reasonable estimation for a substituted benzene ring.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines, focusing on parameters relevant to a purity assay.[1][2]
System Suitability
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Perform five replicate injections of the reference standard solution (e.g., 100 µg/mL).
-
Calculate the relative standard deviation (RSD) for the peak area and retention time, as well as the theoretical plates and tailing factor for the main peak.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank injection (diluent). Furthermore, forced degradation studies were conducted to ensure that the method can resolve the main peak from potential degradation products.
Forced Degradation Protocol:
-
Prepare solutions of the analyte (approx. 1 mg/mL) and subject them to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Exposure to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before dilution and injection.
-
Analyze the stressed samples using the developed HPLC method with a PDA detector.
-
Evaluate peak purity of the main peak to ensure no co-eluting impurities.
Linearity
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Protocol:
-
Prepare a sample matrix (placebo, if applicable, or use a known batch of the analyte).
-
Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy Acceptance Criteria
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Repeatability (Intra-day Precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the purity values.
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst and/or on a different HPLC system.
-
Compare the results from both studies.
Table 5: Precision Acceptance Criteria
| Precision Type | Acceptance Criteria for RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
Protocol:
-
Prepare a series of diluted solutions of the reference standard.
-
Inject the solutions and determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: S/N ≥ 3
-
LOQ: S/N ≥ 10
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (e.g., percentage of acetonitrile ± 2%).
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on retention time, peak area, and system suitability parameters.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the purity analysis of this compound. The system suitability results consistently met the predefined criteria, indicating the reliability of the chromatographic system.
The forced degradation studies showed that the analyte is susceptible to degradation under acidic, basic, and oxidative conditions, with several degradation products formed. The PDA peak purity analysis confirmed that the main analyte peak was spectrally pure under all stress conditions, demonstrating the specificity of the method.
The method was found to be linear over the concentration range of 0.5 µg/mL to 150 µg/mL with a correlation coefficient (r²) of >0.999. The accuracy of the method was confirmed with recovery values between 99.2% and 101.5% at all three concentration levels. The precision of the method was excellent, with RSD values for repeatability and intermediate precision being less than 1.5%. The determined LOD and LOQ were sufficient for the detection and quantification of trace impurities. The method also proved to be robust, with minor variations in the chromatographic parameters having no significant impact on the results.
Visualization of Workflows
Caption: Workflow for HPLC method development and validation.
Caption: Forced degradation study workflow for specificity.
Conclusion
A specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the purity analysis of this compound. The method is suitable for its intended purpose of routine quality control of this important pharmaceutical intermediate. The detailed protocol and validation data presented in this application note can be readily implemented in a quality control laboratory to ensure the identity, purity, and quality of the analyte.
References
Application Notes and Protocols: 2-(3,4-Difluorophenyl)-2-methylpropanoic acid in Medicinal Chemistry
Introduction: The Strategic Role of Fluorination and the Propanoic Acid Scaffold in Drug Design
The strategic incorporation of fluorine into metabolically labile positions of drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The 3,4-difluorophenyl moiety is a particularly interesting structural motif, often employed to enhance potency and modulate pharmacokinetic profiles.
When coupled with the 2-methylpropanoic acid scaffold, a known pharmacophore in several classes of therapeutics, the resulting molecule, 2-(3,4-Difluorophenyl)-2-methylpropanoic acid (CAS No. 306761-55-7), emerges as a compound of significant interest for researchers in drug discovery, particularly in the realm of metabolic diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and evaluation of this compound as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).
Scientific Foundation: A Putative PPAR Modulator for Metabolic Diseases
While direct biological data for this compound is not extensively published, its structural similarity to a well-established class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists provides a strong rationale for its investigation in this area. The 2-aryl-2-methylpropanoic acid core is a hallmark of fibrate drugs and other potent PPAR modulators.[1] PPARs are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them key therapeutic targets for metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3]
There are three main isoforms of PPARs:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a major regulator of fatty acid oxidation. Agonists of PPARα, like fibrates, are used clinically to lower triglycerides and raise high-density lipoprotein (HDL) cholesterol.[4]
-
PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. PPARγ agonists, such as thiazolidinediones, are used to treat type 2 diabetes.
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.
Compounds that can modulate the activity of one or more of these receptors are of great therapeutic interest. "Dual" or "pan-PPAR" agonists, which activate multiple PPAR isoforms, are being explored to achieve a broader spectrum of metabolic benefits.[5][6] Given its structure, this compound is hypothesized to be a PPARα agonist or a pan-PPAR agonist.
Mechanism of Action: PPARs as Transcriptional Regulators
PPARs function as ligand-activated transcription factors. Upon binding to a ligand, such as this compound, the receptor undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription.[7]
Diagram of the PPAR Signaling Pathway
Caption: Workflow of PPAR activation and gene transcription.
Experimental Protocols
Part 1: Synthesis of this compound
The following protocol is an adapted procedure based on established methods for the synthesis of 2-aryl-2-methylpropanoic acids.[8][9]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for the target compound.
Materials and Reagents:
-
3,4-Difluorophenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl carbonate (DMC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Methylation of 3,4-Difluorophenylacetonitrile: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents) to anhydrous DMF. b. Slowly add a solution of 3,4-difluorophenylacetonitrile (1 equivalent) in anhydrous DMF to the suspension at 0 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. d. Add dimethyl carbonate (3 equivalents) dropwise to the reaction mixture. e. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. After completion, cool the reaction to room temperature and cautiously quench with water. g. Extract the aqueous layer with diethyl ether (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-(3,4-difluorophenyl)-2-methylpropanenitrile.
-
Hydrolysis to this compound: a. To the crude nitrile from the previous step, add a 10% aqueous solution of sodium hydroxide. b. Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 6-8 hours, or until the reaction is complete (monitored by TLC or GC-MS). c. Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities. d. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. e. A precipitate will form. Collect the solid by vacuum filtration and wash with cold water. f. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Part 2: In Vitro Evaluation of PPARα Agonist Activity
A common and effective method to assess the activity of a compound on a nuclear receptor is a cell-based transactivation assay.[10][11] This assay measures the ability of the test compound to activate the transcription of a reporter gene under the control of a PPRE.
Principle of the PPARα Transactivation Assay:
Mammalian cells are co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
If the test compound binds to and activates the PPARα-LBD, the GAL4-DBD will bind to the UAS, driving the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.
Materials and Reagents:
-
HEK293T or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Expression plasmid for GAL4-hPPARα-LBD
-
Reporter plasmid with GAL4 UAS-luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (test compound)
-
Fenofibrate or another known PPARα agonist (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: a. Plate HEK293T cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. On the following day, co-transfect the cells with the GAL4-hPPARα-LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the test compound and the positive control (e.g., fenofibrate) in cell culture medium. c. After 24 hours of transfection, replace the medium with the medium containing the different concentrations of the test compound or controls. Include a vehicle control (DMSO).
-
Luciferase Assay: a. Incubate the cells with the compounds for 18-24 hours. b. After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. b. Plot the normalized luciferase activity against the compound concentration. c. Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Expected Results and Data Interpretation
Based on data from structurally related 2-aryl-2-methylpropanoic acid derivatives, it is anticipated that this compound will exhibit potent PPARα agonist activity.[1][12]
| Compound Class | Target | Representative EC₅₀ (nM) | Reference |
| Fibrates | PPARα | 1,000 - 50,000 | [13] |
| Novel 2-aryl-2-methylpropanoic acid derivatives | PPARα | 4 - 50 | [1][12] |
The difluoro substitution on the phenyl ring is expected to enhance the potency compared to non-fluorinated analogs due to favorable electronic and lipophilic interactions within the PPARα ligand-binding pocket.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel PPAR modulators for the treatment of metabolic diseases. The synthetic route is feasible, and the predicted biological activity is based on a strong foundation of medicinal chemistry precedent.
Further studies should focus on:
-
Confirming the PPARα, PPARγ, and PPARβ/δ activity and selectivity of the compound.
-
Evaluating its efficacy in animal models of dyslipidemia, insulin resistance, and atherosclerosis.
-
Determining its pharmacokinetic and safety profiles.
These application notes provide a solid starting point for researchers to explore the therapeutic potential of this intriguing molecule.
References
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence [mdpi.com]
- 4. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 5. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incliva.es [incliva.es]
- 7. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPAR agonist - Wikipedia [en.wikipedia.org]
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(3,4-Difluorphenyl)-2-methylpropansäure für das biologische Screening
Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Einleitung: Die strategische Bedeutung der Derivatisierung in der Wirkstoffforschung
In der modernen medizinischen Chemie ist die gezielte Modifikation von Leitstrukturen ein entscheidender Schritt zur Optimierung von pharmakokinetischen und pharmakodynamischen Eigenschaften. Die Ausgangsverbindung, 2-(3,4-Difluorphenyl)-2-methylpropansäure, stellt einen attraktiven Ausgangspunkt für die Entwicklung neuer therapeutischer Wirkstoffe dar. Die 3,4-Difluorphenyl-Einheit ist ein in der Wirkstoffentwicklung häufig anzutreffendes Strukturelement, das oft zu einer verbesserten metabolischen Stabilität und vorteilhaften Bindungseigenschaften am Zielprotein führt.[1][2][3]
Die Derivatisierung der Carbonsäurefunktion dieser Molekel ermöglicht die systematische Erstellung einer Substanzbibliothek. Durch die Umwandlung in verschiedene funktionelle Gruppen, wie Amide und Ester, können wichtige Parameter wie Lipophilie, Löslichkeit, Membranpermeabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen gezielt moduliert werden. Dieser Prozess ist fundamental für die Erstellung von Struktur-Wirkungs-Beziehungen (SAR), die wiederum die Grundlage für ein rationales Wirkstoffdesign bilden.[4]
Dieser Leitfaden bietet detaillierte, praxiserprobte Protokolle für die Synthese von Amid- und Esterderivaten der 2-(3,4-Difluorphenyl)-2-methylpropansäure. Darüber hinaus werden Methoden zur strukturellen Charakterisierung der synthetisierten Verbindungen und ein Protokoll für das anschließende biologische Screening zur Evaluierung ihrer zytotoxischen Aktivität vorgestellt.
Synthesestrategien zur Derivatisierung
Die Umwandlung der Carbonsäuregruppe erfordert spezifische Aktivierungsmethoden, um die gewünschten Derivate effizient zu synthetisieren. Im Folgenden werden bewährte Protokolle für die Amid- und Esterbildung vorgestellt.
Amidsynthese: Aufbau der Peptidbindung
Die Amidbindung ist eine der häufigsten und wichtigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen, da sie die Rückgratstruktur von Proteinen nachahmt.[4][5] Die direkte Reaktion einer Carbonsäure mit einem Amin ist in der Regel ineffizient. Daher ist die Aktivierung der Carbonsäuregruppe mit einem Kupplungsreagenz erforderlich.[6][7]
Rationale der Methodik: Wir verwenden eine Carbodiimid-vermittelte Kupplung mit 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit N-Hydroxysuccinimid (NHS). EDC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats.[7] NHS fängt dieses Intermediat ab und bildet einen semi-stabilen NHS-Ester. Dieser Schritt minimiert Nebenreaktionen und verbessert die Gesamtausbeute der Reaktion mit dem Amin.[6] Ein wesentlicher Vorteil von EDC ist, dass die entstehenden Harnstoff-Nebenprodukte wasserlöslich sind, was die Aufreinigung des Endprodukts erheblich vereinfacht.[6]
Protokoll 1: EDC/NHS-vermittelte Amidkupplung
-
Vorbereitung: In einem trockenen Reaktionsgefäß unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) wird 2-(3,4-Difluorphenyl)-2-methylpropansäure (1,0 Äquivalent) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.
-
Aktivierung: N-Hydroxysuccinimid (NHS, 1,2 Äquivalente) und anschließend EDC (1,2 Äquivalente) werden zur Lösung gegeben.
-
Rühren: Die Reaktionsmischung wird bei Raumtemperatur für 15–60 Minuten gerührt, um die Bildung des aktiven NHS-Esters zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aminzugabe: Das gewünschte primäre oder sekundäre Amin (1,0–1,2 Äquivalente) wird zur Reaktionsmischung gegeben.
-
Reaktion: Die Mischung wird bei Raumtemperatur für 2–12 Stunden gerührt. Der Reaktionsfortschritt wird erneut mittels DC oder LC-MS überwacht.
-
Aufarbeitung:
-
Die Reaktionsmischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt.
-
Die organische Phase wird nacheinander mit 5 %iger wässriger HCl-Lösung, gesättigter wässriger NaHCO₃-Lösung und gesättigter wässriger NaCl-Lösung (Sole) gewaschen.[6]
-
Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.
-
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das reine Amidderivat zu erhalten.
Estersynthese: Modifikation für Prodrug-Strategien
Ester werden häufig als Prodrugs eingesetzt, die in vivo durch Esterasen gespalten werden, um den aktiven Carbonsäure-Wirkstoff freizusetzen. Die Veresterung der 2-(3,4-Difluorphenyl)-2-methylpropansäure ist aufgrund der sterischen Hinderung durch die beiden Methylgruppen am α-Kohlenstoffatom eine Herausforderung für Standardmethoden wie die Fischer-Veresterung.[8][9]
Rationale der Methodik: Um die sterische Hinderung zu umgehen, wird eine zweistufige Strategie verfolgt. Zuerst wird die Carbonsäure in ein reaktiveres Säurechlorid umgewandelt.[10] Thionylchlorid (SOCl₂) ist hierfür ein effektives Reagenz. Das intermediäre Säurechlorid ist hoch elektrophil und reagiert anschließend bereitwillig mit einem Alkohol zum gewünschten Ester.
Protokoll 2: Veresterung über das Säurechlorid
-
Vorbereitung: 2-(3,4-Difluorphenyl)-2-methylpropansäure (1,0 Äquivalent) wird in einem trockenen Reaktionsgefäß unter Inertgasatmosphäre in überschüssigem Thionylchlorid (SOCl₂) oder in einem inerten Lösungsmittel wie DCM mit Oxalylchlorid (1,5 Äquivalente) und einer katalytischen Menge DMF versetzt.
-
Säurechloridbildung: Die Mischung wird vorsichtig unter Rückfluss erhitzt oder bei Raumtemperatur für 1–3 Stunden gerührt, bis die Gasentwicklung (HCl und SO₂) aufhört.
-
Entfernung des Reagenzes: Überschüssiges Thionylchlorid oder flüchtige Bestandteile werden vorsichtig im Vakuum entfernt.
-
Veresterung: Das rohe Säurechlorid wird in einem trockenen, aprotischen Lösungsmittel (z. B. DCM oder THF) gelöst. Die Lösung wird auf 0 °C gekühlt.
-
Alkoholzugabe: Eine Lösung des gewünschten Alkohols (1,2 Äquivalente) und einer nicht-nukleophilen Base wie Triethylamin oder Pyridin (1,5 Äquivalente) im selben Lösungsmittel wird langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2–16 Stunden gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zu Protokoll 1 (Amidsynthese), gefolgt von einer säulenchromatographischen Reinigung zur Isolierung des reinen Esterderivats.
Tabelle 1: Zusammenfassung der Syntheseparameter
| Parameter | Amidsynthese (Protokoll 1) | Estersynthese (Protokoll 2) |
| Aktivierungsreagenz | EDC / NHS | Thionylchlorid (SOCl₂) oder Oxalylchlorid |
| Nukleophil | Primäres/Sekundäres Amin | Alkohol |
| Lösungsmittel | DCM, DMF | DCM, THF |
| Temperatur | Raumtemperatur | 0 °C bis Raumtemperatur |
| Typische Reaktionszeit | 2–12 Stunden | 2–16 Stunden |
| Aufreinigungsmethode | Säulenchromatographie | Säulenchromatographie |
Strukturelle Charakterisierung und Reinheitsanalyse
Vor dem biologischen Screening ist eine eindeutige Charakterisierung und Reinheitsbestimmung jeder synthetisierten Verbindung unerlässlich, um sicherzustellen, dass die beobachtete biologische Aktivität auf die Zielverbindung zurückzuführen ist.
-
Kernspinresonanzspektroskopie (NMR): Die ¹H-, ¹³C- und ¹⁹F-NMR-Spektroskopie ist die wichtigste Methode zur Aufklärung der Molekülstruktur.[11][12] Das ¹H-NMR bestätigt das Vorhandensein und die Umgebung der Protonen, während das ¹⁹F-NMR die Integration der Fluoratome bestätigt, was für fluorierte Moleküle besonders aussagekräftig ist.[12]
-
Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse der Verbindung zu bestimmen und damit ihre Summenformel zu bestätigen.[13][14]
-
Hochleistungsflüssigkeitschromatographie (HPLC): Die HPLC wird eingesetzt, um die Reinheit der Verbindung zu quantifizieren. Für das biologische Screening wird typischerweise eine Reinheit von >95 % angestrebt.
Biologisches Screening: Evaluierung der zytotoxischen Aktivität
Die Derivatisierung ermöglicht die Untersuchung, wie strukturelle Änderungen die biologische Aktivität beeinflussen. Eine grundlegende und entscheidende Erstbewertung ist die Messung der Zytotoxizität der Verbindungen gegenüber Krebszelllinien. Das Hochdurchsatz-Screening (HTS) ermöglicht die schnelle und automatisierte Testung einer großen Anzahl von Verbindungen.[15][16]
Rationale des Assays: Fluorierte aromatische Verbindungen zeigen häufig vielversprechende Aktivitäten in den Bereichen Onkologie, Antimykotika und antibakterielle Wirkstoffe.[1][2][17] Ein zellbasierter Zytotoxizitätsassay, wie der MTT-Assay, dient als robuster primärer Screen, um die Konzentration zu bestimmen, bei der eine Verbindung das Zellwachstum um 50 % hemmt (IC₅₀-Wert).
Protokoll 3: Zellbasierter Zytotoxizitätsassay (MTT)
-
Zellkultur: Krebszelllinien (z. B. HCT116, A549, HepG2)[17] werden unter Standardbedingungen kultiviert (z. B. 37 °C, 5 % CO₂).
-
Aussaat: Die Zellen werden in 96-Well-Platten mit einer definierten Dichte (z. B. 5.000–10.000 Zellen/Well) ausgesät und für 24 Stunden inkubiert, um die Anhaftung zu ermöglichen.
-
Behandlung: Die Testverbindungen werden in DMSO gelöst und in einer seriellen Verdünnungsreihe (z. B. von 100 µM bis 0,01 µM) zu den Zellen gegeben. Eine Negativkontrolle (nur DMSO-Vehikel) und eine Positivkontrolle (z. B. Doxorubicin) werden mitgeführt.
-
Inkubation: Die behandelten Zellen werden für 48–72 Stunden inkubiert.
-
MTT-Zugabe: Eine sterile MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird zu jedem Well gegeben und für 2–4 Stunden inkubiert. Lebende, metabolisch aktive Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Das Medium wird entfernt und ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanol-Lösung) wird zugegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird relativ zur Vehikel-Kontrolle berechnet. Die IC₅₀-Werte werden durch nichtlineare Regression (log(Inhibitor) vs. normalisierte Antwort) ermittelt.
Tabelle 2: Hypothetische Screening-Daten zur Illustration
| Verbindung | Derivat-Typ | IC₅₀ HCT116 (µM) | IC₅₀ A549 (µM) |
| Ausgangssäure | Carbonsäure | > 100 | > 100 |
| Derivat A1 | n-Propylamid | 15.2 | 22.5 |
| Derivat A2 | Cyclohexylamid | 8.9 | 12.1 |
| Derivat E1 | Ethylester | 45.7 | 68.3 |
| Derivat E2 | Benzylester | 28.4 | 35.9 |
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme illustrieren den gesamten Prozess von der Synthese bis zur biologischen Auswertung sowie den Mechanismus der Amidkupplung.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur biologischen Auswertung.
Abbildung 2: Mechanismus der EDC/NHS-vermittelten Amidkupplung.
Schlussfolgerung
Dieser Leitfaden beschreibt robuste und reproduzierbare Protokolle zur Synthese von Amid- und Esterderivaten der 2-(3,4-Difluorphenyl)-2-methylpropansäure. Die vorgestellten Methoden zur chemischen Derivatisierung, strukturellen Charakterisierung und biologischen Evaluierung bilden eine solide Grundlage für die systematische Erforschung dieser Substanzklasse. Die Erstellung und das Screening solcher fokussierten Substanzbibliotheken sind ein fundamentaler Baustein in der frühen Phase der Wirkstoffentdeckung und ermöglichen die Identifizierung von Molekülen mit verbesserter Wirksamkeit und optimierten pharmakologischen Profilen.
Referenzen
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025). Vertex AI Search. 15
-
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem. 6
-
High-throughput screening (HTS). (2019). BMG LABTECH. 16
-
High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. 18
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. 7
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. 19
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. 20
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. 5
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. 21
-
Method for producing carboxylic acid tertiary alkyl ester. (n.d.). Google Patents. 8
-
Small Molecule Structure Characterisation. (n.d.). La Trobe University. 13
-
Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. (n.d.). BYJU'S. 22
-
Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org. 10
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2011). SpringerLink. 14
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025). JoVE. 9
-
NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc.11
-
Characterizing Small Molecules with NMR. (2019). News-Medical.Net. 12
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. 17
-
Comparative Biological Efficacy of 2,4-Difluorophenol Analogs: A Guide for Researchers. (2025). Benchchem. 1
-
Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity. (2019). PubMed. 2
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI. 3
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. EP1182188A2 - Method for producing carboxylic acid tertiary alkyl ester - Google Patents [patents.google.com]
- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. news-medical.net [news-medical.net]
- 13. latrobe.edu.au [latrobe.edu.au]
- 14. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 19. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. byjus.com [byjus.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Introduction: Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will focus on the most prevalent and industrially relevant synthetic route: the α-methylation of 3,4-difluorophenylacetonitrile, followed by hydrolysis of the resulting nitrile. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Primary Synthetic Workflow Overview
The synthesis is typically a two-step process. First, a methyl group is introduced at the alpha-position to the nitrile group. Second, the nitrile is hydrolyzed to the carboxylic acid. While seemingly straightforward, each step has critical parameters that can lead to significant side reactions if not properly controlled.
Caption: High-level workflow for the synthesis of the target acid.
Part 1: Troubleshooting the α-Methylation Step
The α-methylation of an arylacetonitrile is a classic carbon-carbon bond-forming reaction. The primary challenge is achieving selective mono-methylation while preventing the formation of the dialkylated byproduct.
FAQ 1: My methylation reaction has stalled, showing low conversion of the starting 3,4-difluorophenylacetonitrile. What are the likely causes?
Answer: Low conversion is typically traced back to three main factors: ineffective deprotonation of the α-carbon, choice of solvent, or insufficient reactivity of the methylating agent.
-
Ineffective Deprotonation: The proton on the carbon adjacent to the nitrile is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic carbanion. Common bases like potassium carbonate (K₂CO₃) may require elevated temperatures or the use of a phase-transfer catalyst (PTC) to be effective.[1] Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) are more effective but require strictly anhydrous conditions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base without quenching the carbanion. Using less polar solvents like toluene can be effective, especially in PTC systems where the catalyst facilitates the transport of the base into the organic phase.[2]
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., solid K₂CO₃ in an organic solvent), a PTC such as a quaternary ammonium salt (e.g., Aliquat® 336) is crucial. The PTC transports the carbonate or hydroxide anion into the organic phase to perform the deprotonation, dramatically accelerating the reaction.[3][4]
Troubleshooting Action:
-
Ensure all reagents and glassware are thoroughly dried, especially if using water-sensitive bases like NaH.
-
If using a weaker base like K₂CO₃, consider adding 1-5 mol% of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Switch to a stronger base or a more polar aprotic solvent if conversion issues persist.
FAQ 2: My final product is contaminated with a significant amount of a dialkylated byproduct. How can I prevent this?
Answer: The formation of 2-(3,4-difluorophenyl)-2,2-dimethylpropanenitrile is the most common and problematic side reaction in this step. It occurs because the mono-methylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.
Mechanism of Dialkylation:
Caption: Competing pathways of mono- vs. di-alkylation.
Strategies for Maximizing Mono-alkylation Selectivity:
The key is to manipulate the reaction conditions to favor the first alkylation significantly over the second.
| Parameter | Recommendation for High Selectivity | Rationale |
| Base | Use a hindered base (e.g., LDA) or a solid base with PTC (e.g., K₂CO₃). | A hindered base may deprotonate the less sterically crowded starting material faster. A solid base provides a lower concentration of active base in solution, reducing the rate of the second deprotonation. |
| Methylating Agent | Use a less reactive agent like Dimethyl Carbonate (DMC) instead of Methyl Iodide (MeI). | DMC requires higher temperatures but has been shown to provide excellent selectivity (up to 99%) for mono-methylation of arylacetonitriles.[1] MeI is highly reactive and can lead to over-alkylation. |
| Stoichiometry | Use a slight excess of the nitrile relative to the methylating agent (e.g., 1.1:1). | Limiting the methylating agent ensures it is consumed before significant dialkylation can occur. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures generally increase selectivity by favoring the more kinetically accessible reaction (the first alkylation). |
Protocol 1: Selective Mono-methylation using Dimethyl Carbonate (DMC)
This protocol is adapted from a procedure known for high selectivity in the mono-methylation of arylacetonitriles.[1]
-
Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorophenylacetonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely powdered), and dimethyl carbonate (DMC, 10-15 eq, acts as both reagent and solvent).
-
Reaction: Heat the mixture to reflux (approx. 90 °C) under a nitrogen atmosphere. The reaction is typically slow and may require 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC. Look for the disappearance of the starting material and the appearance of the mono-methylated product, while checking for the formation of the dialkylated species.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove excess DMC.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the desired 2-(3,4-difluorophenyl)-2-methylpropanenitrile.
Part 2: Troubleshooting the Nitrile Hydrolysis Step
The hydrolysis of a sterically hindered nitrile to a carboxylic acid requires forcing conditions, which can lead to incomplete reactions or purification challenges.
FAQ 3: After hydrolysis, my product is contaminated with the corresponding amide. How do I drive the reaction to completion?
Answer: The presence of 2-(3,4-difluorophenyl)-2-methylpropanamide is a classic sign of incomplete hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[5] The second step is often slower, especially for sterically hindered substrates.
Mechanism of Hydrolysis:
References
Technical Support Center: Impurity Identification in the Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify, control, and mitigate impurities encountered during the synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in various pharmaceutical development programs.
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.05% w/w or higher.[1] Understanding the impurity profile of a synthetic process is paramount. This guide is designed to provide practical, field-proven insights into the common challenges faced during the synthesis of this compound.
Overview of a Common Synthetic Pathway
To effectively troubleshoot impurity formation, one must first understand the core reaction sequence. A prevalent method for synthesizing the target molecule involves a multi-step process often starting with 1,2-difluorobenzene. The following diagram illustrates a representative, though not exclusive, synthetic route. Understanding the role of each reagent and intermediate is the first step in predicting potential side reactions.
Figure 1: Representative synthetic workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and analysis.
Q1: What are the most common process-related impurities and where do they come from?
A1: In our experience, the majority of impurities in this synthesis are predictable and arise from either incomplete reactions or known side reactions of the core chemistry. The Friedel-Crafts acylation step is often the primary source of isomeric impurities.
| Impurity Name/Type | Likely Origin | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time, optimize stoichiometry, ensure catalyst activity. |
| 2,3-Difluoroacetophenone Isomer | Friedel-Crafts acylation at the ortho/meta position. The fluorine atoms are deactivating, but direct incoming electrophiles.[2][3] | Optimize Lewis acid catalyst and temperature. Lower temperatures often favor the desired para-acylation. |
| Di-acylated Byproducts | Harsh reaction conditions (high temp, excess acylating agent).[2] | Use stoichiometric amounts of the acylating agent and maintain strict temperature control. The first acyl group deactivates the ring, making a second acylation less favorable under controlled conditions.[2] |
| Haloform Reaction Intermediates | Incomplete oxidation or subsequent side reactions during the haloform step. | Ensure sufficient oxidizing agent is used and allow for adequate reaction time. Monitor by TLC or HPLC. |
| Residual Solvents | Incomplete removal during workup and drying. | Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature). Quantify using Gas Chromatography (GC). |
Q2: My HPLC chromatogram shows a significant unexpected peak near my product. How can I efficiently identify it?
A2: A systematic analytical approach is crucial for identifying unknown impurities. Simply relying on retention time is insufficient. The goal is to gather orthogonal data points to build a confident structural hypothesis. The workflow below is a robust, industry-standard approach.
Figure 2: Analytical workflow for the identification of an unknown impurity.
Expert Insight: Before proceeding to isolation, use the predicted molecular formula from HRMS to hypothesize potential structures. Does the formula correspond to a plausible isomer, byproduct, or degradation product from your known reaction mechanism? This can save significant time and resources.
Q3: I've confirmed an isomeric impurity. How can I adjust my Friedel-Crafts reaction to improve regioselectivity?
A3: This is a classic challenge in electrophilic aromatic substitution. The two fluorine atoms on the starting material deactivate the ring, but their directing effects are key.[3] Controlling the formation of the undesired 2,3- or 2,5-acylated isomers is critical.
-
Causality: The choice of Lewis acid and solvent system can significantly influence the steric and electronic environment of the reaction, thereby altering the ratio of isomers.[4][5] Harsher conditions can overcome the activation barrier for less-favored positions.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0°C or even -10°C. This increases the kinetic control, favoring the sterically less hindered and electronically preferred 4-position.
-
Catalyst Choice: While AlCl₃ is common, it is a very strong Lewis acid. Consider testing milder Lewis acids like TiCl₄ or SnCl₄, which can offer improved selectivity in some systems.[4][5]
-
Slow Addition: Add the acylating agent (isobutyryl chloride) dropwise to the mixture of 1,2-difluorobenzene and Lewis acid. This keeps the concentration of the reactive electrophile low, minimizing side reactions.
-
Solvent Effects: The choice of solvent can influence catalyst activity and complexation. Dichloromethane or 1,2-dichloroethane are common, but consider a less polar solvent like carbon disulfide if selectivity issues persist, as it can sometimes alter the product distribution.
-
Q4: How can I develop a reliable HPLC method to monitor the reaction and quantify these impurities?
A4: A well-developed HPLC method is the cornerstone of process control and final product release. For this class of compounds, a reversed-phase method is typically effective.[6][7][8]
Protocol: Baseline HPLC Method for In-Process Control & Impurity Profiling
-
Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse for separating small aromatic molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water. The acid is crucial for good peak shape of the carboxylic acid product.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve a known quantity of your crude or purified material in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Ensure it is fully dissolved.
-
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility. |
| Detection (UV) | 228 nm and 254 nm | Aromatic compounds typically absorb at these wavelengths. Monitor both to ensure no impurities are missed. |
| Gradient Elution | 0-2 min: 30% B2-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B | A gradient is essential to elute both early-eluting polar starting materials and late-eluting non-polar byproducts in a single run. |
Self-Validation: Before use, perform a system suitability test. Inject a standard solution multiple times to ensure the reproducibility of retention time and peak area is within acceptable limits (e.g., <2% RSD).
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the purification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address common challenges encountered during the purification of this compound.
I. Understanding the Compound and Potential Impurities
This compound is a carboxylic acid derivative. The purity of this compound is crucial for its use in subsequent research and development. Impurities can arise from various sources, including the synthetic route, starting materials, and side reactions.
Common types of impurities may include:
-
Isomeric Impurities: Positional isomers, such as 2-(2,3-difluorophenyl)-2-methylpropanoic acid or 2-(3,5-difluorophenyl)-2-methylpropanoic acid, can be challenging to separate due to their similar physical properties. The formation of such isomers can sometimes occur during Friedel-Crafts reactions used in the synthesis of related compounds.[1]
-
Starting Materials: Unreacted starting materials, such as 1,2-difluorobenzene or its derivatives, can remain in the crude product.
-
Byproducts: Side reactions can lead to the formation of various byproducts. For instance, in syntheses involving Friedel-Crafts acylation, byproducts from undesired reactions can be present.[2]
-
Solvents and Reagents: Residual solvents and reagents used in the synthesis and workup procedures can also be present as impurities.
Purity Analysis: The First Step
Before attempting any purification, it is essential to analyze the purity of the crude product to identify the nature and approximate quantity of impurities. This information will guide the selection of the most appropriate purification method.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[3] The addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for carboxylic acids.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present in significant amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile carboxylic acids, GC-MS can be used after derivatization to analyze for volatile impurities.[6]
II. Troubleshooting and Purification Strategies
This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
A. Recrystallization Challenges
Q1: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solubility of the compound in the chosen solvent is too high at the cooling temperature, or if the cooling process is too rapid.
Troubleshooting Steps:
-
Re-evaluate your solvent choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For a carboxylic acid like this, consider solvents of intermediate polarity. You can screen a range of solvents such as ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate or toluene/heptane.[8][9]
-
Use a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly.[10]
-
Slow down the cooling process. Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with slow cooling.[11]
-
Induce crystallization. If crystals are slow to form, you can try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[11]
Q2: My recrystallization yield is very low. How can I improve it?
A2: Low yield after recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[10]
-
The compound is too soluble in the chosen solvent at low temperatures: If the compound has significant solubility even at low temperatures, a different solvent or solvent system should be selected.
-
Premature crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is preheated.
B. Chromatographic Purification Issues
Q3: My this compound is streaking on the silica gel TLC plate. How can I get a clean separation?
A3: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of the compound interacting with the slightly acidic silica gel. This can lead to a mixture of protonated and deprotonated forms, causing tailing.
Solution: To prevent streaking, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[12] This will keep the carboxylic acid fully protonated, resulting in a more compact and well-defined spot on the TLC plate.
Q4: I'm having trouble separating my desired product from a closely related impurity using column chromatography. What can I do?
A4: Separating closely related impurities, such as positional isomers, can be challenging. Here are some strategies to improve your separation:
-
Optimize your mobile phase: Experiment with different solvent systems and gradients. A shallower gradient or an isocratic elution with a finely tuned solvent ratio might provide the necessary resolution.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, you could try reverse-phase chromatography using a C18 stationary phase.[4] In this case, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.
-
Anion Exchange Chromatography: This technique can be effective for purifying carboxylic acids. The anionic form of the carboxylic acid binds to the positively charged resin, allowing neutral and basic impurities to be washed away. The purified carboxylic acid can then be eluted by washing with a solution containing a stronger anion.[13]
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of this compound.
III. Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound?
Q: Are there any specific safety precautions I should take when handling this compound?
A: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q: Can I use acid-base extraction to purify this compound?
A: Yes, acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The general procedure is as follows:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
IV. Experimental Protocols
A. General Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
B. General Column Chromatography Protocol (Silica Gel)
-
Mobile Phase Selection: Determine a suitable eluent system using TLC analysis. Remember to add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking.[12]
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, you can adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
V. References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from --INVALID-LINK--
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Quick Company. Retrieved from [https://www.quickcompany.in/patents/an-improved-process-for-the-synthesis-of-2-2-4-difluorophenyl-1-3-bis-1-h-1-2-4-triazol-1-yl-propan-2-ol]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
Dubey, S. K., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(11), 17750–17760. Retrieved from --INVALID-LINK--
-
Analytical Method Summaries. (2021). Retrieved from --INVALID-LINK--
-
Naidu, V. G. R., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Organic Communications, 10(4), 314-322. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. Retrieved from --INVALID-LINK--
-
Dolezalová, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 227-233. Retrieved from --INVALID-LINK--
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Fluorinated Phenylpropanoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated phenylpropanoic acids. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for the common challenges encountered during experimental work in this complex area. The inherent stability of the carbon-fluorine (C-F) bond presents unique hurdles in understanding the metabolic, microbial, and environmental fate of these compounds.[1][2][3] This resource aims to equip you with the knowledge to design robust experiments, interpret your data accurately, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the degradation of my fluorinated phenylpropanoic acid so slow or incomplete compared to its non-fluorinated analog?
A1: The primary reason for the recalcitrance of fluorinated compounds is the high dissociation energy of the C-F bond (~485 kJ/mol), making it the strongest single bond in organic chemistry.[2][3] This inherent stability makes enzymatic cleavage challenging for many microorganisms and metabolic systems.[1] In drug development, this property is often exploited to enhance metabolic stability and prolong a drug's half-life.[4] Consequently, observing slow or partial degradation is not unusual.
Troubleshooting:
-
Extend Incubation Times: Microbial or metabolic degradation of these compounds may require significantly longer incubation periods than their non-fluorinated counterparts.
-
Acclimatize Microbial Cultures: If using microbial systems, consider a gradual acclimatization of the culture to the fluorinated compound to enrich for competent degraders.
-
Investigate Co-metabolism: The degradation may be dependent on the presence of another substrate (co-metabolism). Ensure your experimental setup doesn't exclude essential co-substrates.
Q2: I am not detecting any fluoride ion release, does this mean no degradation is occurring?
A2: Not necessarily. The absence of free fluoride ions in your assay does not definitively rule out the biotransformation of the parent compound. Degradation can be initiated at other positions on the molecule, such as the phenyl ring or the propanoic acid side chain, without immediate defluorination. It is also possible that fluorinated metabolites are being formed.[5]
Troubleshooting:
-
Employ Multiple Analytical Techniques: Relying solely on fluoride ion detection is insufficient. Utilize chromatographic techniques like HPLC or GC-MS to monitor the disappearance of the parent compound and the appearance of potential metabolites.[6]
-
Analyze for Metabolites: Actively search for potential transformation products. Mass spectrometry is invaluable for elucidating the structures of these metabolites.[6]
Q3: My microbial culture shows initial degradation of the fluorinated phenylpropanoic acid, but the process stalls. What could be the cause?
A3: This is a common observation that can be attributed to several factors:
-
Toxicity of Metabolites: The degradation process may generate toxic intermediates. For instance, the accumulation of fluoride ions can be toxic to microorganisms, even at low millimolar concentrations, by inhibiting essential enzymes.[7] Fluoroacetate, a potential metabolite, is also highly toxic as it can disrupt the Krebs cycle.[5][8]
-
Enzyme Inactivation: Some enzymatic processes, like those involving cytochrome P450, can lead to the formation of a stable iron(III)-fluoride complex, which may inactivate the enzyme.[9][10]
-
Feedback Inhibition: The accumulation of a specific metabolite might cause feedback inhibition of an enzyme early in the degradation pathway.
Troubleshooting:
-
Monitor Fluoride Concentration: Quantify the concentration of fluoride ions in your culture medium over time to assess potential toxicity.
-
Identify Intermediates: Use techniques like LC-MS/MS to identify and quantify accumulating intermediates. This can provide clues about potential metabolic bottlenecks or toxic byproducts.
-
Fed-batch or Continuous Culture: Consider using a fed-batch or continuous culture system to maintain low concentrations of the substrate and potentially toxic intermediates.
Troubleshooting Guides
Guide 1: Inconsistent Results in Microbial Degradation Studies
| Symptom | Potential Cause(s) | Recommended Action(s) |
| High variability between replicates. | - Inoculum heterogeneity.- Incomplete mixing of the substrate.- Abiotic degradation or adsorption. | - Ensure a homogenous and standardized inoculum for each replicate.- Vigorously vortex or sonicate to ensure complete dissolution and distribution of the fluorinated compound.- Include sterile controls to account for abiotic loss. |
| Degradation observed in sterile controls. | - Photodegradation.- Hydrolysis.- Volatilization. | - Run experiments in the dark or use amber glassware.- Assess the chemical stability of your compound at the experimental pH and temperature.- Use appropriate sealing for your reaction vessels. |
| No degradation observed, even with known degrading strains. | - Substrate concentration is too high (toxic).- Absence of essential co-factors or nutrients.- Incorrect pH or temperature. | - Perform a dose-response experiment to determine the optimal substrate concentration.- Ensure the growth medium is replete with all necessary nutrients.- Optimize physical parameters (pH, temperature, aeration) for the specific microbial strain. |
Guide 2: Challenges in Metabolite Identification
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Parent compound disappears, but no clear metabolites are detected. | - Complete mineralization to CO2 and H2O.- Metabolites are below the limit of detection.- Metabolites are highly polar or volatile and not retained by the analytical method. | - Use radiolabeled compounds (e.g., ¹⁴C) to track the fate of the carbon skeleton.- Concentrate your samples before analysis.- Employ a range of analytical techniques (e.g., different chromatographic columns, derivatization for GC-MS) to capture a wider range of potential metabolites. |
| Complex mass spectra that are difficult to interpret. | - Presence of multiple, co-eluting metabolites.- In-source fragmentation.- Matrix effects. | - Improve chromatographic separation (e.g., gradient optimization, use of a longer column).- Optimize mass spectrometer source conditions to minimize in-source fragmentation.- Employ solid-phase extraction (SPE) or other sample cleanup methods to reduce matrix interference. |
| Suspected defluorination, but no corresponding hydroxylated metabolite is found. | - The defluorination mechanism may not proceed through a simple hydroxylation.- The hydroxylated intermediate is transient and rapidly converted to another product. | - Consider alternative degradation pathways, such as those involving epoxide intermediates.[9][10]- Use rapid sampling techniques and search for downstream products. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is a standard method to assess the metabolic stability of a compound, which is crucial in drug development.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated phenylpropanoic acid.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in a suitable organic solvent like DMSO or methanol)
-
Positive control compound with known metabolic stability
-
Negative control (no NADPH)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a parallel incubation without the NADPH regenerating system as a negative control to check for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[4]
-
Caption: Workflow for an in vitro microsomal stability assay.
Conceptual Degradation Pathways
The degradation of fluorinated phenylpropanoic acids can proceed through several enzymatic pathways. The initial attack can occur on the aromatic ring or the propanoic acid side chain.
1. Ring Hydroxylation and Defluorination: One common pathway involves the hydroxylation of the aromatic ring, which can be a precursor to defluorination. Cytochrome P450 monooxygenases are often implicated in this process.[1][9][11]
Caption: Oxidative defluorination pathway via ring hydroxylation.
2. Side-Chain Oxidation: Alternatively, degradation can be initiated on the propanoic acid side chain, for instance, through beta-oxidation-like mechanisms, which have been proposed for other fluorinated acids.[12]
Caption: Side-chain degradation via a beta-oxidation-like pathway.
Concluding Remarks
The study of the degradation pathways of fluorinated phenylpropanoic acids is a challenging yet critical field, with significant implications for drug development and environmental science.[13][14][15] The stability of the C-F bond, while advantageous for pharmaceutical properties, contributes to their environmental persistence.[2][3][16] A systematic and multi-faceted analytical approach, combined with an understanding of the underlying biochemical principles, is essential for success. This guide provides a starting point for troubleshooting common experimental hurdles. Remember that each compound is unique, and a thorough understanding of its chemistry will be your most valuable tool.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. “Forever chemicals” in wastewater far more widespread than previously known, new multi-university study reveals | NYU Tandon School of Engineering [engineering.nyu.edu]
- 15. news-medical.net [news-medical.net]
- 16. These common medications could be releasing ‘forever chemicals’ into the environment – California River Watch [criverwatch.org]
Stability issues of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid in solution
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid in solution. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific experimental observations with a structured, problem-solving approach.
Q1: I'm observing a progressive loss of my compound in aqueous solution over several days, even when stored at 4°C. What is the likely cause and how can I prevent it?
Issue: Unexpected degradation of this compound in aqueous media.
-
Potential Cause: The most probable cause is pH-dependent hydrolysis. Carboxylic acids can be susceptible to slow degradation in aqueous environments, a process that can be catalyzed by either acidic or basic conditions.[1][2] Although the difluorophenyl and methyl groups lend steric and electronic stability, prolonged exposure to unbuffered aqueous solutions can lead to subtle degradation that is significant over time. Another possibility, especially in non-sterile media, is microbial degradation.[3]
-
Recommended Solution:
-
Buffer the Solution: Prepare your solutions in a suitable buffer system, ideally targeting a pH range of 4-6. The compound's structure, with its electron-withdrawing fluorine atoms, makes it a weak acid; maintaining a pH near its pKa can enhance stability.[4][5]
-
Use High-Purity Water: Employ sterile, HPLC-grade water to minimize microbial contamination and catalytic impurities.
-
Limit Storage Time: Prepare solutions fresh whenever possible. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Consider Co-solvents: If the experimental design allows, using a co-solvent like acetonitrile or ethanol can reduce water activity and slow hydrolytic degradation.
-
-
Scientific Rationale: Buffering the solution maintains a stable concentration of the protonated and deprotonated forms of the carboxylic acid, preventing excursions into highly acidic or basic pH where hydrolysis rates accelerate.[6] The difluorophenyl group increases the acidity of the carboxylic acid compared to non-fluorinated analogs by stabilizing the carboxylate anion through an inductive effect.[7][8][9] By controlling the pH, you control the equilibrium and minimize conditions favorable for degradation. Storing frozen solutions dramatically reduces molecular motion and the rate of chemical reactions.
Q2: My HPLC analysis shows a new, smaller peak appearing over time, and the main peak for my compound is decreasing. How do I identify this new peak?
Issue: Appearance of a potential degradation product during analysis.
-
Potential Cause: You are likely observing a degradation product. Given the structure, potential degradation pathways under stress conditions (like heat, light, or extreme pH) could include decarboxylation or modifications to the aromatic ring.[10] Photodegradation is a particular concern for fluorinated aromatic compounds.[11][12]
-
Recommended Solution:
-
Perform a Forced Degradation Study: Intentionally degrade a sample of the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradants. This is a standard pharmaceutical practice to understand degradation pathways.[13][14]
-
Utilize Mass Spectrometry (LC-MS): Analyze your aged sample and the forced degradation samples using LC-MS. The mass-to-charge ratio (m/z) of the new peak will provide the molecular weight of the degradant, offering crucial clues to its structure.[15]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector during HPLC analysis to assess the peak purity of your main compound. A non-homogenous peak suggests a co-eluting impurity or degradant.[14]
-
-
Scientific Rationale: A forced degradation study systematically explores the compound's vulnerabilities.[1] By comparing the retention times and mass spectra of the unknown peak in your sample to the peaks generated under controlled stress, you can confidently identify the degradation product and its formation pathway. For instance, a loss of 44 Da would strongly suggest decarboxylation.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for stock solutions of this compound? A: For short-term storage (up to 1 week), store solutions at 2-8°C, protected from light. For long-term storage, aliquot the solution into cryovials and store at -20°C or -80°C.[16][17] Use of a buffered solution or an organic co-solvent (e.g., DMSO, ethanol) is highly recommended over pure aqueous solutions for long-term stability. Always use tightly sealed containers to prevent solvent evaporation.[18][19]
Q: How does pH influence the solubility and stability of this compound? A: As a carboxylic acid, its solubility is highly pH-dependent. In acidic solutions (pH < pKa), the compound exists primarily in its neutral, less water-soluble form (R-COOH). In basic solutions (pH > pKa), it deprotonates to the more water-soluble carboxylate anion (R-COO⁻). Stability is generally greatest in the slightly acidic to neutral pH range. Highly basic conditions can promote certain degradation reactions, while highly acidic conditions can also catalyze hydrolysis over extended periods.[20]
Q: What are the most likely degradation pathways I should be aware of? A: The primary pathways to consider are:
-
Hydrolysis: As discussed, this is a concern in aqueous solutions, particularly at pH extremes.[2]
-
Photodegradation: Aromatic compounds, especially those with halogens like fluorine, can be susceptible to degradation upon exposure to UV light. This can involve complex reactions, including potential defluorination.[11][12]
-
Oxidation: While the core structure is relatively robust, oxidative conditions could potentially modify the aromatic ring. This should be tested for in a forced degradation study.[6]
Q: What is the best analytical method to monitor the stability of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using reverse-phase chromatography with UV detection (RP-HPLC-UV), is the gold standard.[21][22] An ideal method should be able to separate the parent compound from all potential degradation products, process impurities, and other components in the matrix.[14] Coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying unknown degradants.[23]
Experimental Protocols & Data
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard approach to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6]
Objective: To identify potential degradation products and establish degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a stock solution aliquot at 80°C for 48 hours.
-
Photolytic Degradation: Expose a stock solution aliquot to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control in parallel.
-
Sample Quenching & Analysis: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV/MS method.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 8-48 hours @ 60-80°C | Hydrolysis, Ring Modifications |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 4-24 hours @ 60-80°C | Hydrolysis, Decarboxylation |
| Oxidation | 3% - 30% H₂O₂ | 24 hours @ Room Temp | Ring Oxidation |
| Thermal | Dry Heat / Solution | 48-72 hours @ 80°C | Decarboxylation, General decomp. |
| Photolytic | ICH Q1B Light Source | Per guideline | Photolysis, Defluorination |
Protocol 2: General Stability-Indicating RP-HPLC Method
Objective: To quantify the parent compound and resolve it from potential degradants.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (or λmax of the compound)
-
Injection Volume: 10 µL
Note: This method serves as a starting point and must be validated for its stability-indicating properties by demonstrating resolution between the parent peak and all degradant peaks generated during the forced degradation study.[24]
Visualizations
Diagrams of Key Workflows and Concepts
Caption: Troubleshooting decision tree for stability issues.
Caption: Step-by-step workflow for forced degradation studies.
Caption: Key factors influencing carboxylic acid stability.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. brainly.in [brainly.in]
- 9. savemyexams.com [savemyexams.com]
- 10. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. onyxipca.com [onyxipca.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. aksci.com [aksci.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ehs.berkeley.edu [ehs.berkeley.edu]
- 20. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. impactfactor.org [impactfactor.org]
- 22. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis and purification of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound and to provide robust methods for the removal of byproducts. Our goal is to equip you with the knowledge to enhance purity, improve yield, and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
The synthesis of this compound, often proceeding through a Friedel-Crafts type reaction or variations thereof, can lead to several byproducts.[1][2] The most prevalent impurities include:
-
Regioisomers: Isomeric products where the alkyl group is attached to a different position on the difluorobenzene ring.[3] The directing effects of the fluorine atoms can sometimes lead to substitution at undesired positions.
-
Poly-alkylated Products: Since the product of the initial alkylation can be more reactive than the starting material, subsequent alkylations can occur, leading to di- or tri-substituted products.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 1,2-difluorobenzene and the alkylating agent.
-
Products from Rearrangements: Friedel-Crafts alkylations are susceptible to carbocation rearrangements, which can lead to isomeric products with different alkyl structures.[5][6]
-
Hydrolyzed Intermediates: If the synthesis involves an ester intermediate, incomplete hydrolysis will result in the corresponding ester as an impurity.
Q2: Why is the removal of these byproducts crucial?
For applications in drug development and medicinal chemistry, the purity of an active pharmaceutical ingredient (API) or an intermediate is paramount. Byproducts, even in trace amounts, can:
-
Alter Pharmacological Activity: Isomers and related substances may have different biological activities, leading to reduced efficacy or unexpected side effects.
-
Introduce Toxicity: Some byproducts may be toxic, posing a significant safety risk.
-
Complicate Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, undesired products.
-
Affect Physicochemical Properties: The presence of impurities can alter properties such as solubility, crystallinity, and stability.
Q3: What are the preliminary signs of a successful or unsuccessful reaction?
Monitoring the reaction progress is key to a successful synthesis. Here are some indicators:
-
Successful Reaction:
-
TLC Analysis: A single major spot corresponding to the product with minimal presence of starting material spots.
-
LC-MS/GC-MS Analysis: A major peak with the expected mass-to-charge ratio for the desired product.
-
Appearance: Formation of a precipitate (if the product is a solid in the reaction mixture) or a distinct color change as predicted by the reaction mechanism.
-
-
Unsuccessful or Problematic Reaction:
-
TLC Analysis: Multiple spots of comparable intensity, indicating a mixture of products, or a strong spot corresponding to the starting material.[3]
-
Appearance: The formation of dark, tarry substances can indicate polymerization or decomposition.[3]
-
Work-up Issues: Difficulty in separating layers during an aqueous workup or the formation of intractable emulsions can suggest the presence of unwanted side products.
-
Part 2: Troubleshooting Guide
This section provides detailed protocols to address specific purification challenges.
Problem 1: Presence of Unreacted Starting Materials and Water-Soluble Impurities
Identification: Unreacted 1,2-difluorobenzene can be detected by GC-MS. Water-soluble impurities, such as inorganic salts from the workup, can be identified by a decrease in mass after an aqueous wash.
Solution: Liquid-Liquid Extraction A standard aqueous workup is often the first line of defense for removing unreacted starting materials and water-soluble impurities.
Protocol for Basic Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a wash with deionized water and then a saturated brine solution to reduce the amount of dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
Caption: Workflow for basic liquid-liquid extraction.
Problem 2: Presence of Regioisomers and Other Closely Related Byproducts
Identification: Regioisomers often have very similar polarities, making them difficult to separate by simple extraction. Their presence is typically confirmed by ¹H NMR, ¹⁹F NMR, or HPLC analysis.
Solution: Recrystallization Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired product and impurities.[8][9]
Protocol for Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A table of common solvents for aromatic carboxylic acids is provided below.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slower cooling rates generally lead to the formation of purer crystals. After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Recommended Solvents for Recrystallization of Aromatic Carboxylic Acids
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Heptane/Ethyl Acetate | Low to Medium | 98 (Heptane) / 77 (EtOAc) | A good starting point for compounds with moderate polarity. |
| Toluene | Low | 111 | Effective for less polar compounds. |
| Isopropanol/Water | High | 82 (Isopropanol) | The addition of water can help to crash out the product. |
| Acetonitrile | Medium-High | 82 | A versatile solvent for a range of polarities. |
Problem 3: Persistent Impurities and Difficulty in Achieving High Purity
Identification: When impurities co-crystallize with the product or have very similar properties, achieving high purity can be challenging. HPLC is the best tool for quantifying purity at this stage.
Solution: Column Chromatography For difficult separations, column chromatography is the method of choice.[10][11] It separates compounds based on their differential adsorption to a stationary phase.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this nature.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of ~0.3 for the desired product on a TLC plate.
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting a purification method.
Part 3: Best Practices and Preventive Measures
-
Optimize Reaction Conditions: To minimize byproduct formation, consider using a large excess of the aromatic substrate in Friedel-Crafts alkylations to favor mono-alkylation.[4] Careful control of temperature and reaction time is also crucial.
-
Use High-Purity Reagents: The purity of your starting materials can significantly impact the outcome of the reaction.
-
Inert Atmosphere: For moisture-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis-related byproducts.
-
Regular Monitoring: Routinely monitor the progress of your reaction using appropriate analytical techniques (TLC, GC-MS, LC-MS) to determine the optimal endpoint and avoid over-running the reaction, which can lead to side products.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific, practical problems you may encounter during the synthesis. Each answer provides a probable cause and a step-by-step solution.
Question 1: My α-alkylation reaction shows low conversion and significant starting material remains. What are the likely causes and how can I fix it?
Answer:
Low conversion in an α-alkylation of an arylpropanoic acid precursor is a frequent scale-up challenge, often stemming from incomplete deprotonation or degradation of the organometallic base.
Probable Causes & Solutions:
-
Insufficient or Degraded Base: Strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are highly sensitive to air and moisture.[1] On a larger scale, minor impurities in the solvent or starting material can consume a significant fraction of the base.
-
Solution: Always titrate your organolithium reagent before use to determine its exact molarity.[2] Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns or distilled from appropriate drying agents) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). For large-scale operations, using commercially prepared solutions of strong bases like LDA can offer better consistency than preparing it in situ.[1][3]
-
-
Inadequate Temperature Control: The formation and reaction of the lithium enolate are highly exothermic. If the temperature rises significantly above the optimal -78 °C during base addition, base degradation and side reactions can occur.[4]
-
Solution: Employ a robust cooling system (e.g., a cryostat instead of a simple dry ice/acetone bath) capable of handling the exotherm at scale. Add the strong base slowly and sub-surface to ensure rapid mixing and heat dissipation. Monitor the internal reaction temperature continuously with a calibrated probe.[4]
-
-
Poor Solubility of the Lithium Enolate: The intermediate lithium enolate may have limited solubility in non-polar solvents, potentially leading to precipitation and reduced reactivity.
-
Solution: While THF is a common solvent, consider adding a co-solvent like HMPA (use with extreme caution due to toxicity) or DMPU to improve the solubility and reactivity of the enolate. However, for industrial processes, exploring alternative solvent systems is often preferable.
-
Question 2: I'm observing significant byproduct formation, particularly a dimer of the starting ester and/or products from reaction with the solvent. How can this be minimized?
Answer:
Byproduct formation is a critical issue in scale-up as it complicates purification and reduces yield. These side reactions are often a consequence of the high reactivity of the intermediates.
Probable Causes & Solutions:
-
Enolate-Ester Condensation (Claisen-type): If the enolate is not consumed quickly by the alkylating agent, it can react with unreacted starting ester to form a β-keto ester byproduct.
-
Solution: This is a problem of relative reaction rates. Add the alkylating agent (e.g., methyl iodide) rapidly once enolate formation is complete. Alternatively, a "reverse addition" protocol, where the enolate solution is added to the alkylating agent, can sometimes maintain a low concentration of the enolate and favor the desired reaction.
-
-
Reaction with Solvent (THF Degradation): Strong bases like n-BuLi can deprotonate THF, especially at temperatures above -20 °C, leading to ethylene and lithium acetylide.[5]
-
Solution: Maintain strict temperature control. For LDA generation, add n-BuLi to the diisopropylamine/THF solution at a low temperature (-78 °C to -40 °C) to ensure the n-BuLi is consumed rapidly.[3] If possible, consider alternative, less reactive solvents like methyl-THF (2-MeTHF) or cyclopentyl methyl ether (CPME), which are more stable towards strong bases.
-
Question 3: My Grignard-based route is failing to initiate or gives a dark, tarry mixture with low yield. What troubleshooting steps should I take?
Answer:
The Grignard reaction is notoriously sensitive, and initiation can be a major hurdle during scale-up.[6]
Probable Causes & Solutions:
-
Passive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide, which prevents the reaction from starting.[7]
-
Solution: Activate the magnesium before adding the bulk of the aryl halide. Common methods include:
-
Adding a small crystal of iodine. The disappearance of the purple/brown color is an indicator of activation.[6]
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing some of the magnesium turnings under an inert atmosphere to expose a fresh surface.[7]
-
Ensure the magnesium is of high quality and has not been excessively oxidized during storage.[8]
-
-
-
Presence of Moisture: Grignard reagents are potent bases and are instantly destroyed by water.[2]
-
Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and assembled while hot under a stream of inert gas. Use anhydrous grade ether or THF.[2]
-
-
Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct (e.g., 3,3',4,4'-tetrafluorobiphenyl). This is more common with bromides and iodides.[2]
-
Solution: Add the 1-bromo-3,4-difluorobenzene slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Workflow for Troubleshooting Grignard Reaction Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Frequently Asked Questions (FAQs)
Question 1: What are the viable synthetic routes for scaling the production of this compound, and what are their pros and cons?
Answer:
There are several strategic approaches to synthesizing this molecule, each with distinct advantages and disadvantages for scale-up.
| Route | Description | Pros | Cons |
| A: α-Alkylation | Deprotonation of ethyl 2-(3,4-difluorophenyl)propanoate with a strong base (LDA) followed by quenching with a methylating agent (e.g., MeI). | High convergence, relatively few steps. | Requires cryogenic temperatures (-78 °C), pyrophoric reagents (n-BuLi), and strict moisture control.[3][9] |
| B: Grignard Carboxylation | Formation of a Grignard reagent from 1-bromo-2-(3,4-difluorophenyl)propane, followed by reaction with CO2. | Utilizes readily available starting materials. | Grignard formation can be difficult to initiate and control.[6][7] The precursor halide is not as common. |
| C: Phase-Transfer Catalysis (PTC) | Alkylation of (3,4-difluorophenyl)acetonitrile with ethyl carbonate followed by methylation under PTC conditions, then hydrolysis. | Milder conditions, avoids cryogenic temperatures and pyrophoric reagents, easier to scale.[10][11] | May require more development to optimize catalyst loading and prevent side reactions. Can involve multiple steps.[12] |
| D: Friedel-Crafts Route | Friedel-Crafts acylation of 1,2-difluorobenzene with 2-chloroisobutyryl chloride, followed by hydrolysis or rearrangement. | Potentially very direct. | Risk of forming regioisomers, which can be very difficult to separate.[13] The catalyst (e.g., AlCl3) often generates significant aqueous waste.[14] |
For industrial scale-up, Route C (Phase-Transfer Catalysis) often presents the most favorable balance of safety, cost, and operational simplicity, despite potentially requiring more initial process optimization.[15]
Question 2: What are the critical safety considerations when handling strong bases like n-BuLi and LDA on a large scale?
Answer:
Safety is paramount. Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[1]
-
Engineering Controls: All transfers and reactions must be conducted in a closed system under a positive pressure of an inert gas (e.g., nitrogen). Use of cannula transfer techniques is mandatory.[1] Ensure adequate ventilation and have appropriate fire suppression equipment readily available (Class D fire extinguisher for metal fires, e.g., Met-L-X or sand).
-
Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety glasses with side shields or goggles, and compatible gloves (e.g., neoprene or nitrile). Avoid flammable clothing.[1]
-
Quenching: Exothermic quenching of residual organolithium reagents is a major hazard. Always perform a slow, controlled quench at low temperatures. A common procedure is to slowly add a less reactive solvent like isopropanol, followed by ethanol, and finally water. Never add water directly to a concentrated organolithium solution.
-
Solvent Choice: Using n-hexyllithium instead of n-butyllithium can be safer as the byproduct of deprotonation is liquid hexane rather than gaseous butane, reducing pressure buildup and flammability risks.[5]
Question 3: How can I effectively purify the final this compound product at scale, especially from isomeric impurities?
Answer:
Purification is key to meeting pharmaceutical quality standards. The primary method for purifying carboxylic acids at scale is crystallization.
-
Solvent Selection: The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. A solvent screen using various solvents (e.g., heptane, toluene, isopropyl acetate, water mixtures) is essential.
-
Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Cool the solution slowly and in a controlled manner. Slow cooling promotes the growth of larger, purer crystals.
-
Hold at the final temperature to maximize recovery.
-
Filter the resulting slurry and wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
-
Dealing with Isomers: If Friedel-Crafts chemistry was used, you might have regioisomers.[16] These can sometimes be removed by forming a salt (e.g., with cyclohexylamine or another amine), which may have different crystallization properties than the salt of the undesired isomer, allowing for selective precipitation.[17]
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check the purity of the final product and confirm the absence of starting materials and byproducts.
Experimental Protocol Example: α-Alkylation via Phase-Transfer Catalysis
This protocol is a representative example for lab-scale development (easily scalable) and is adapted from principles of phase-transfer catalysis for C-alkylation.[11]
Step 1: Synthesis of (3,4-Difluorophenyl)acetonitrile This is a common starting material and can often be purchased or synthesized via standard methods.
Step 2: α-Methylation of (3,4-Difluorophenyl)acetonitrile
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add (3,4-difluorophenyl)acetonitrile (1.0 eq), toluene (5-10 vol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Begin vigorous stirring to ensure good mixing between phases.
-
Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) while maintaining the internal temperature below 30 °C.
-
After stirring for 30 minutes, slowly add dimethyl sulfate (1.2 eq) over 1-2 hours, carefully controlling the exotherm to keep the temperature below 40 °C.
-
Stir the mixture for 4-6 hours at 40 °C, or until HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and carefully quench by adding water. Separate the organic layer.
-
Wash the organic layer with water and then brine. Dry over sodium sulfate and concentrate under vacuum to yield crude 2-(3,4-difluorophenyl)propanenitrile.
Step 3: Hydrolysis to this compound
-
Charge the crude nitrile from the previous step to a suitable reactor.
-
Add a 6M solution of sulfuric acid (5-10 vol).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by HPLC for the disappearance of the nitrile and any amide intermediate.
-
Cool the mixture to room temperature. The product may crystallize out.
-
Extract the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether or toluene).
-
Wash the combined organic extracts with water and brine.
-
Concentrate the organic layer to obtain the crude carboxylic acid.
Step 4: Purification by Crystallization
-
Dissolve the crude acid in hot toluene (~3-5 volumes).
-
Slowly cool to 0-5 °C over 4-6 hours to induce crystallization.
-
Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 50-60 °C to a constant weight.
Process Flow Diagram
Caption: Overall workflow for the synthesis via Phase-Transfer Catalysis.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. DSpace [cora.ucc.ie]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. iajpr.com [iajpr.com]
- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nasw.org [nasw.org]
- 15. biomedres.us [biomedres.us]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Optimization for Difluorophenylpropanoic Acid Synthesis
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(difluorophenyl)propanoic acid and related profen-class active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your catalytic processes effectively. The synthesis of chiral α-aryl propanoic acids is a common challenge, and catalyst performance is paramount to achieving high yield, purity, and enantioselectivity.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most robust catalytic method for synthesizing 2-(difluorophenyl)propanoic acid?
The most direct and widely adopted method is the palladium-catalyzed α-arylation of propanoic acid (or its ester derivatives) with a difluorophenyl halide (e.g., 1-bromo-2,4-difluorobenzene).[1][2] This cross-coupling reaction forms the critical carbon-carbon bond at the α-position of the carboxylic acid. The direct arylation of the free carboxylic acid has been challenging historically, but recent advancements allow for this transformation, often through an in situ protection strategy.[1][2]
The general reaction is as follows:
2,4-Difluorophenyl-Br + CH₃CH₂COOH --(Pd Catalyst, Ligand, Base)--> 2-(2,4-Difluorophenyl)propanoic acid
Success hinges on the careful selection of the palladium source, ligand, base, and solvent.
Q2: How do I select the optimal palladium precatalyst and ligand for my α-arylation reaction?
This is the most critical decision in your experimental design. There is no single "magic bullet," but intelligent screening based on established principles is key.[3]
-
Palladium Precatalyst: Modern palladium precatalysts are designed for reliability and efficient generation of the active Pd(0) species.[3][4] For α-arylation, common choices include:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are standard, cost-effective sources, but require in situ reduction and can sometimes lead to less consistent results.[5]
-
Buchwald Precatalysts (e.g., G3-Palladacycles): These are highly recommended as they are air-stable and provide a reliable, rapid generation of the active L-Pd(0) catalyst, leading to more reproducible outcomes.[3]
-
-
Ligand Selection: The ligand stabilizes the palladium center and is the primary driver of reactivity and selectivity. For α-arylation of propanoic acid derivatives, bulky, electron-rich phosphine ligands are the gold standard. They promote the crucial, often rate-limiting, reductive elimination step of the catalytic cycle.[6]
-
Recommended Ligands for Screening:
-
Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective and common ligand for this class of reaction.[7]
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These biphenyl-based phosphines offer a diverse range of steric and electronic properties and are exceptionally effective in challenging cross-coupling reactions.[3]
-
Ferrocenyl Dialkylphosphines (e.g., Q-phos): These have also shown great utility in α-arylation reactions.[6][7]
-
-
The choice of ligand can significantly impact catalyst stability and activity. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[3]
Catalyst Screening and Optimization Workflow
To systematically identify the best catalyst system, a structured screening approach is essential.
Experimental Protocol: Catalyst System Screening
-
Array Setup: In a glovebox, arrange an array of oven-dried screw-cap vials, each with a magnetic stir bar.
-
Reagent Addition:
-
To each vial, add the difluorophenyl bromide (1.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be tested (4-5 mol %).
-
Add the base (e.g., LiN(SiMe₃)₂, K₃PO₄, 2.5 eq).
-
-
Solvent and Substrate: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane). Finally, add the propanoic acid ester (e.g., ethyl propionate, 1.5 eq).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis (e.g., GC-MS or LC-MS) to determine conversion.
-
Analysis: Compare the conversion rates across the different catalyst/ligand systems to identify the most promising candidates for further optimization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My α-arylation reaction shows minimal conversion. What are the primary factors to investigate?
A: This is a common issue in palladium-catalyzed cross-couplings. A systematic check of your reaction components and conditions is the most effective troubleshooting strategy.[4]
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintained under an inert atmosphere.[4]
-
Reagent Purity:
-
Solvents & Reagents: Ensure all solvents are anhydrous. Moisture can deactivate the catalyst and the strong bases used. Use freshly distilled solvents or purchase high-purity anhydrous grades.
-
Base Integrity: Strong bases like LiHMDS or K₃PO₄ can degrade upon improper storage. Use fresh, high-purity base.
-
-
Catalyst Activity:
-
Precatalyst Generation: If you are not using a modern precatalyst like a Buchwald G3 system, the in situ generation of the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ might be inefficient.[5] Consider switching to a more reliable precatalyst.[3]
-
Ligand Degradation: Phosphine ligands can be sensitive to air. Handle them in a glovebox or under an inert atmosphere.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: I am attempting an asymmetric synthesis to favor the (S)-enantiomer, but the enantiomeric excess (ee) is low. How can I improve this?
A: Achieving high enantioselectivity requires a precisely matched chiral ligand and palladium source. The principles are similar to achiral synthesis, but with a focus on the steric and electronic interactions that control the stereochemical outcome.
Key Factors Influencing Enantioselectivity:
-
Chiral Ligand Choice: This is the most crucial factor. For asymmetric α-arylation, chiral phosphine ligands are employed. The ligand's structure creates a chiral pocket around the palladium center, directing the coupling to favor one enantiomer. You may need to screen a library of chiral ligands to find the optimal one for the difluorophenyl substrate.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the structure of the catalytic complex and, therefore, the enantioselectivity. Screen a range of solvents (e.g., toluene, THF, dioxane).
-
Additives: In some cases, additives can have a profound effect on ee. For instance, in related reactions, zinc fluoride has been used as an additive to facilitate the process.[7]
Decision Tree for Optimizing Enantioselectivity
Caption: Decision tree for improving enantioselectivity.
Issue 3: Side Product Formation
Q: I am observing a significant amount of a side product from the homocoupling of my difluorophenyl bromide. How can I suppress this?
A: Aryl halide homocoupling is a common side reaction in palladium-catalyzed cross-couplings. It occurs when two molecules of the aryl halide react with each other. This side reaction is often competitive with the desired cross-coupling pathway.
Strategies to Minimize Homocoupling:
-
Ligand Choice: The ligand can play a major role. Bulky, electron-rich ligands that accelerate the reductive elimination step (the final step that forms the product) can help the desired cross-coupling outcompete the homocoupling pathway.[6] If you are using a less bulky ligand, consider switching to one like P(t-Bu)₃ or a Buchwald ligand.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the cross-coupling.
-
Rate of Addition: In some cases, slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of this reagent, thereby suppressing the bimolecular homocoupling reaction.
Data Summary: Representative Catalyst Screening Conditions
The following table provides a starting point for screening catalyst systems for the α-arylation of ethyl propionate with 1-bromo-2,4-difluorobenzene. Results are hypothetical and for illustrative purposes.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (5) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 3 | Buchwald G3 (2) | SPhos (4) | LiHMDS | Dioxane | 80 | 12 | 95 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (5) | Cs₂CO₃ | Toluene | 100 | 18 | 78 |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational optimization. Below is a simplified catalytic cycle for the palladium-catalyzed α-arylation.
Caption: Simplified catalytic cycle for α-arylation.
References
- 1. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 7. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Assessment of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel building blocks like 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a compound of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its purity determination, grounded in scientific principles and regulatory expectations. We will explore the causality behind chromatographic choices, present a robust, validated protocol, and offer insights for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why HPLC?
This compound is a small aromatic carboxylic acid. Its analysis presents a distinct set of challenges, including the potential for process-related impurities such as starting materials, by-products from incomplete reactions, and degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for resolving the analyte from its closely related impurities.[2][3]
Method Development: A Tale of Selectivity and Retention
The core of a successful purity assessment lies in a well-developed HPLC method. The goal is to achieve baseline separation of the main peak from all potential impurity peaks. This requires a systematic optimization of the column, mobile phase, and detection parameters.
The Stationary Phase: Choosing the Right Column
The choice of the HPLC column is the most critical factor influencing separation selectivity. For an analyte like this compound, which possesses both hydrophobic (difluorophenyl ring) and polar (carboxylic acid) characteristics, several reversed-phase columns are viable candidates.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is generally suitable for aromatic compounds. However, for highly polar acidic molecules, traditional C18 columns can sometimes exhibit poor retention and peak shape.[4][5]
-
Phenyl-Hexyl: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic and fluorinated compounds through π-π interactions, which may be advantageous for separating impurities with subtle structural differences in the aromatic ring.[6][7]
-
Polar-Embedded/Endcapped Phases: Modern columns often incorporate polar groups or employ advanced endcapping techniques to improve peak shape for acidic and basic compounds and enhance retention of polar analytes.[5] Some are designed to be compatible with 100% aqueous mobile phases, which can be beneficial for retaining polar acids.[5]
Comparison of Stationary Phases:
| Column Type | Primary Interaction Mechanism | Advantages for this Analyte | Potential Disadvantages |
| Standard C18 | Hydrophobic | Good general retention for the aromatic structure. | Potential for poor peak shape (tailing) for the carboxylic acid; low retention of polar impurities. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic and halogenated impurities.[6] | May provide less retention than C18 for non-aromatic impurities. |
| Polar-Embedded C18 | Hydrophobic & H-Bonding | Improved peak shape for the acidic analyte; better retention of polar impurities; stable in highly aqueous mobile phases.[4][5] | Selectivity may differ significantly from standard C18, requiring re-optimization. |
For this application, a polar-embedded C18 column is recommended as the starting point to ensure good peak symmetry and provide a balanced retention profile for the main analyte and a range of potential impurities.
The Mobile Phase: Driving the Separation
Mobile phase optimization is a powerful tool for fine-tuning retention and selectivity.[8][9] Key factors include the organic solvent, pH, and buffer concentration.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
pH Control: The pH of the mobile phase is critical for ionizable compounds like carboxylic acids.[8][9] The pKa of this compound is estimated to be around 4. To ensure consistent retention and sharp peaks, the mobile phase pH should be buffered at least 1.5-2 units below the pKa. A pH of 2.5-3.0 is ideal, as it keeps the carboxylic acid in its neutral, more retained form.
-
Buffer System: A simple phosphate or formate buffer is suitable. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification.[10]
A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, is recommended for purity analysis. This ensures that late-eluting, more hydrophobic impurities are effectively cleared from the column in a reasonable time.[8]
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[3][11][12] These tests ensure the chromatographic system is performing adequately on the day of analysis.
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic acid.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Buffers the mobile phase to pH ~2.7 to suppress ionization of the analyte. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B | A shallow gradient provides good resolution of closely eluting impurities, followed by a wash step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 220 nm and 254 nm | 220 nm provides general detection for non-chromophoric impurities, while 254 nm is sensitive to the aromatic ring. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
Sample and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
System Suitability Testing (SST)
Before sample analysis, perform at least five replicate injections of the Standard Solution. The results must meet the pre-defined criteria to ensure the system is fit for purpose. This practice is a core requirement of regulatory guidelines.[11][13][14]
System Suitability Criteria (Based on USP <621>):
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for 5 replicates | Demonstrates injection precision. |
Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram for the sample solution, excluding solvent front peaks.
-
Calculate the percentage purity using the area percent method, which assumes that all components have a similar detector response.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method is standard for purity determination where impurity standards are not available.[15]
Visualization of the Analytical Workflow
The entire process, from sample preparation to the final purity report, can be visualized as a logical workflow.
Caption: Workflow for HPLC Purity Assessment.
Conclusion and Further Considerations
The described HPLC method provides a robust and reliable framework for assessing the purity of this compound. The choice of a polar-embedded C18 column coupled with a low-pH, gradient mobile phase offers excellent resolving power and peak shape for this acidic, fluorinated molecule. Adherence to system suitability criteria ensures the trustworthiness and reproducibility of the results, aligning with the stringent requirements of the pharmaceutical industry as outlined by bodies like the ICH.[13][16][17]
For comprehensive impurity profiling, especially during process development, coupling this HPLC method with a mass spectrometer (LC-MS) is highly recommended. This allows for the identification of unknown impurities by providing valuable mass-to-charge ratio data, which is a critical step in ensuring the safety and quality of the final drug substance.
References
- 1. scispace.com [scispace.com]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. usp.org [usp.org]
- 4. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. Chromatography [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. jordilabs.com [jordilabs.com]
Establishing Robust Quality Control Standards for 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of intermediate compounds is not merely a matter of process efficiency; it is a cornerstone of the final drug product's safety and efficacy. This guide provides a comprehensive framework for establishing rigorous quality control (QC) standards for the pharmaceutical intermediate 2-(3,4-Difluorophenyl)-2-methylpropanoic acid. By integrating principles from international regulatory guidelines with comparative analytical methodologies, this document serves as a practical resource for ensuring batch-to-batch consistency and mitigating downstream manufacturing risks.
The narrative that follows is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) on impurities in new drug substances and ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4] These guidelines form the bedrock of a scientifically sound control strategy.
The Imperative for a Defined Control Strategy
This compound, as a key building block, directly influences the critical quality attributes (CQAs) of the final API. A failure to adequately control its purity, identity, and chiral form can introduce a cascade of impurities that may be difficult or impossible to remove in subsequent steps. Therefore, a robust QC strategy is not a recommendation but a necessity, built upon a deep understanding of the manufacturing process and the analytical science used to monitor it.
Part 1: Impurity Profiling - A Synthesis-Based Approach
A logical first step in defining QC standards is to anticipate the potential impurities arising from the synthetic route. While multiple pathways to this compound exist, a common approach involves the alkylation of a difluorophenylacetic acid derivative.
A plausible synthetic pathway is illustrated below. Understanding this pathway allows for the proactive identification of potential process-related impurities.
Caption: Plausible synthesis of this compound.
Based on this route, a profile of potential impurities can be constructed:
-
Starting Materials: Unreacted 1,2-difluorobenzene and reagents from the initial acylation.
-
Intermediates: Residual 3,4-difluorophenylacetic acid and the mono-methylated intermediate, 2-(3,4-difluorophenyl)propanoic acid.
-
By-products: Isomeric impurities from non-selective reactions (e.g., 2,3-difluoro or other positional isomers) and over-alkylated species.
-
Reagents & Solvents: Residual catalysts, bases, and solvents used throughout the synthesis.
The ICH Q3A(R2) guideline mandates the listing of specified identified, specified unidentified, and any unspecified impurity in the final specification.[3]
Part 2: Comparative Analysis of Core Quality Attributes
A comprehensive QC strategy employs a suite of orthogonal analytical techniques to control the identity, purity, and chiral fidelity of the intermediate.
Identity Confirmation
Identity testing ensures that the correct material is present. While multiple techniques can be used, they offer different levels of specificity.
| Technique | Principle | Advantages | Disadvantages |
| FTIR | Infrared absorption by molecular bonds | Fast, simple, good for fingerprinting | Low specificity for isomers |
| ¹H & ¹⁹F NMR | Nuclear magnetic resonance | Provides detailed structural information, definitive for isomer identification | Higher cost, requires more expertise |
| Mass Spec. | Mass-to-charge ratio of ionized molecule | High sensitivity, confirms molecular weight | Does not distinguish between isomers |
For unambiguous identification, a combination of techniques is recommended, with NMR being the most powerful for structural elucidation and isomer differentiation.
Assay and Organic Impurity Determination: A Comparison of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for assay and impurity analysis in the pharmaceutical industry.[5] The choice of column and mobile phase is critical for achieving the necessary resolution between the main component and its potential impurities.
Below is an illustrative comparison of two reversed-phase HPLC methods for the analysis of this compound.
Illustrative HPLC Method Comparison
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 min | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Column Temp. | 30°C | 30°C |
Hypothetical Performance Data:
| Analyte | Method A (C18) Retention Time (min) | Method B (Phenyl-Hexyl) Retention Time (min) | Resolution (Rs) from Main Peak (Method B) |
| 3,4-Difluorophenylacetic acid | 8.2 | 7.9 | 3.5 |
| Target Compound | 12.5 | 13.1 | - |
| 2,3-Difluoro Isomer | 12.6 | 13.8 | 2.1 |
| Mono-methylated Intermediate | 10.1 | 9.8 | 4.8 |
Rationale: The Phenyl-Hexyl column (Method B) offers alternative selectivity due to π-π interactions between the phenyl stationary phase and the aromatic ring of the analytes. This can provide enhanced resolution for positional isomers, such as the 2,3-difluoro variant, which may be difficult to separate from the main peak on a standard C18 column. The validation of such an analytical procedure must be conducted in accordance with ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[6][7]
Caption: A typical workflow for developing a validated HPLC impurity method.
Chiral Purity: The Importance of Enantiomeric Separation
Many propanoic acid derivatives, including the "profen" class of NSAIDs, are chiral molecules where one enantiomer possesses the desired therapeutic activity while the other may be less active or contribute to side effects.[8][9][10] It is therefore critical to control the enantiomeric purity of this compound if it is intended for the synthesis of a single-enantiomer API.
Chiral HPLC is the predominant technique for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability.[5]
Illustrative Chiral HPLC Method Protocol
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
-
Step 1: Column Selection: A Chiralpak® AD-H column (4.6 x 250 mm, 5 µm), which is based on amylose tris(3,5-dimethylphenylcarbamate), is selected. This CSP is known for its excellent performance in separating profen-like molecules.[11]
-
Step 2: Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v). The small amount of acid is crucial for improving the peak shape of acidic analytes.
-
Step 3: System Setup:
-
Install the Chiralpak® AD-H column.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detector to 265 nm.
-
-
Step 4: Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Step 5: Analysis: Inject 10 µL of the sample solution and record the chromatogram. The two enantiomers should be baseline resolved.
-
Step 6: Quantification: The percentage of each enantiomer is calculated from their respective peak areas.
Residual Solvents by Headspace Gas Chromatography (GC)
Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID) is the standard method due to its ability to separate and quantify volatile organic compounds without injecting the non-volatile analyte onto the GC column.[12][13][14][15]
Standard Headspace GC Protocol
-
Objective: To quantify residual solvents (e.g., Toluene, Heptane, Isopropanol) in the intermediate.
-
Step 1: Instrument Setup:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent G43 phase.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 15°C/min, hold 5 min.
-
Injector Temp: 200°C; Detector Temp: 250°C.
-
-
Step 2: Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Step 3: Headspace Conditions:
-
Vial Equilibration Temp: 80°C.
-
Vial Equilibration Time: 20 min.
-
-
Step 4: Analysis: Analyze a blank (DMSO), a standard solution containing known amounts of the expected solvents, and the sample preparations.
-
Step 5: Calculation: Quantify the amount of each solvent in the sample by comparing its peak response to that of the standard.
Part 3: A Consolidated QC Specification
Based on the principles and methods discussed, a comprehensive quality control specification for this compound can be established.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | FTIR | Conforms to the reference spectrum |
| Identification B | ¹H NMR | Conforms to the structure |
| Assay | HPLC | 98.0% - 102.0% (on as-is basis) |
| Organic Impurities | HPLC | |
| 3,4-Difluorophenylacetic acid | ≤ 0.15% | |
| Any Unspecified Impurity | ≤ 0.10% | |
| Total Impurities | ≤ 0.5% | |
| Chiral Purity | Chiral HPLC | ≥ 99.5% (of the desired enantiomer) |
| Residual Solvents | Headspace GC | Meets ICH Q3C limits (e.g., Toluene ≤ 890 ppm) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Sulphated Ash | USP <281> | ≤ 0.1% |
Conclusion
The establishment of quality control standards for a pharmaceutical intermediate like this compound is a systematic process rooted in regulatory expectations and sound analytical science. It requires a thorough understanding of the synthetic process to predict and control impurities. A multi-faceted analytical approach, employing orthogonal techniques like HPLC, Chiral HPLC, and GC, is essential for comprehensive characterization. By developing and validating these methods according to ICH guidelines, researchers and drug developers can ensure the consistent quality of their intermediates, thereby safeguarding the integrity of the final API and ensuring patient safety.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.co.kr [phenomenex.co.kr]
- 11. Influence of mobile phase composition on the preparative separation of profens by chiral liquid chromatography [portaberta.ipb.pt]
- 12. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
A Spectroscopic Guide to the Synthesis and Characterization of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, and the key precursors in its synthetic pathway. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for reaction monitoring and final product verification. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive narrative of chemical transformation, from starting material to the final product.
Introduction: The Imperative of Spectroscopic Verification
In multi-step organic synthesis, particularly in pharmaceutical development, absolute certainty in the structure of intermediates and the final active ingredient is paramount. Each reaction step must be unequivocally verified to ensure the desired transformation has occurred and to identify the presence of any unreacted starting materials or side products. Spectroscopic techniques are the cornerstone of this verification process. By analyzing how a molecule interacts with electromagnetic radiation (IR, radio waves) or how it fragments under energy bombardment (MS), we can deduce its precise atomic arrangement and functional groups.
This guide will dissect the synthesis of this compound, a compound of interest in medicinal chemistry. We will follow a common synthetic route, illustrating how the spectral "fingerprints" of the molecules evolve at each stage, providing irrefutable evidence of the chemical changes.
The Synthetic Pathway
A logical and efficient synthesis of this compound begins with 1-bromo-3,4-difluorobenzene. The pathway involves the formation of a key tertiary alcohol intermediate, followed by oxidation to yield the target carboxylic acid.
Caption: Synthetic route for this compound.
Experimental Protocols & Workflows
The acquisition of high-quality, reproducible spectroscopic data is contingent on standardized methodologies.
General Analytical Workflow
Caption: General workflow for spectroscopic analysis in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and identify the electronic environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Protocol:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C spectra, an adequate number of scans and a sufficient relaxation delay are necessary for quantitative analysis of all carbon environments.[1][2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Protocol:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt (NaCl or KBr) plates.
-
Place the sample in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4][5]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. EI is useful for observing fragmentation patterns, while ESI is a softer technique often used to confirm the molecular ion.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
-
Comparative Spectroscopic Analysis
This section details the expected and observed spectral features for each compound in the synthetic pathway, highlighting the key transformations.
Infrared (IR) Spectroscopy: Tracking Functional Group Conversion
The IR spectrum provides a clear narrative of the functional group interconversion from an alcohol to a carboxylic acid.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 1-bromo-3,4-difluorobenzene | ~3100-3000 (C-H aromatic), ~1600-1450 (C=C aromatic), ~1200-1000 (C-F), ~700-500 (C-Br) | Presence of an aromatic ring with halogen substituents. Absence of O-H or C=O stretches. |
| 2-(3,4-difluorophenyl)propan-2-ol | Broad ~3600-3200 (O-H stretch, alcohol) , ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1200-1000 (C-F) | Appearance of a strong, broad O-H absorption confirms the formation of the tertiary alcohol. |
| This compound | Very Broad ~3300-2500 (O-H stretch, carboxylic acid) , Strong ~1710 (C=O stretch) , ~1320-1210 (C-O stretch) | Disappearance of the alcohol O-H band and appearance of the characteristic very broad O-H and strong C=O carbonyl bands are definitive proof of oxidation to the carboxylic acid.[4][5][6][7] |
Expert Insight: The extreme broadness of the carboxylic acid O-H stretch (3300-2500 cm⁻¹) is a hallmark feature, resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[4][5] This feature often overlaps with the C-H stretching region, creating a distinctive "messy" pattern.[4]
NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed picture of the molecular structure, with ¹H, ¹³C, and ¹⁹F nuclei each offering a unique perspective.
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Interpretation |
| 1-bromo-3,4-difluorobenzene | ~7.0-7.5 (m) | Complex multiplet pattern for the three aromatic protons. |
| 2-(3,4-difluorophenyl)propan-2-ol | ~7.0-7.3 (m, 3H), ~2.0 (s, 1H, -OH) , ~1.6 (s, 6H, 2xCH₃) | Appearance of a singlet for the two equivalent methyl groups and a singlet for the hydroxyl proton (which may be broad and can exchange with D₂O). The aromatic region now integrates to three protons. |
| This compound | ~12.0 (s, 1H, -COOH) , ~7.1-7.4 (m, 3H), ~1.5 (s, 6H, 2xCH₃) | The hydroxyl proton signal disappears and is replaced by a highly deshielded singlet far downfield (~10-13 ppm), which is characteristic of a carboxylic acid proton.[6][7] This signal will also disappear upon shaking with D₂O.[6][7] The two methyl groups remain as a singlet. |
| Compound | Chemical Shift (δ, ppm) | Interpretation |
| 1-bromo-3,4-difluorobenzene | ~100-160 (multiple signals, C-F and C-Br carbons exhibit large shifts and couplings) | A complex pattern of 4 distinct aromatic carbon signals due to the lack of symmetry. |
| 2-(3,4-difluorophenyl)propan-2-ol | ~100-160 (aromatic C), ~75 (quaternary C-OH) , ~30 (2xCH₃) | Appearance of a new quaternary carbon signal for the alcohol (~75 ppm) and a signal for the two equivalent methyl carbons (~30 ppm). |
| This compound | ~180 (C=O) , ~100-160 (aromatic C), ~45 (quaternary C) , ~25 (2xCH₃) | The C-OH signal is replaced by a highly deshielded carbonyl carbon signal in the ~165-185 ppm range, confirming the carboxylic acid.[6][7] The adjacent quaternary carbon also shifts. |
¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it a powerful tool for analyzing fluorinated compounds.[8][9] The chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine substitution pattern on the aromatic ring.
| Compound | Expected ¹⁹F Chemical Shift Range (δ, ppm) | Interpretation |
| All Compounds | -130 to -160 | For all three compounds, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will appear as multiplets due to coupling to each other (³JFF) and to the aromatic protons (³JHF and ⁴JHF). The chemical shifts are not expected to change dramatically through the synthesis, as the transformations occur several bonds away from the fluorine atoms. However, subtle shifts can confirm the changing electronic environment. The stability of this pattern confirms the integrity of the difluorophenyl moiety throughout the reaction sequence.[10][11] |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
MS confirms the molecular weight of each species and provides structural clues through analysis of fragment ions.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ or M⁺• (m/z) | Key Fragments (m/z) |
| 1-bromo-3,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 192/194 | Isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2 peaks) is the key identifier. |
| 2-(3,4-difluorophenyl)propan-2-ol | C₉H₁₀F₂O | 172.17 | 173.07 | Loss of water [M-H₂O]⁺• and loss of a methyl group [M-CH₃]⁺ are expected, highly characteristic fragments. |
| This compound | C₁₀H₁₀F₂O₂ | 200.18 | 201.07 | A very common and often dominant fragment for this type of structure is the loss of the carboxyl group [M-COOH]⁺.[12] Loss of CO₂ is also possible. |
Expert Insight: When analyzing the mass spectrum of the starting material, the presence of the characteristic isotopic doublet for bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance) is a critical verification point. Its disappearance in the intermediate and final product spectra confirms the success of the initial Grignard reaction.
Conclusion
The transformation from 1-bromo-3,4-difluorobenzene to this compound is comprehensively monitored and confirmed through a multi-faceted spectroscopic approach.
-
IR spectroscopy definitively tracks the conversion of the alcohol functional group to a carboxylic acid through the appearance of the C=O stretch and the characteristic shift of the O-H stretch.
-
NMR spectroscopy provides an unambiguous map of the molecular structure at each stage, with the appearance and disappearance of key signals—most notably the downfield shift of the acidic proton in the final product—confirming the reaction's progress.
-
Mass spectrometry verifies the molecular weight at each step, with the isotopic signature of bromine providing a clear marker for the initial transformation and subsequent fragmentation patterns confirming the structures of the intermediate and final product.
By integrating the data from these distinct yet complementary techniques, researchers can proceed with confidence, knowing their material is structurally correct and pure. This rigorous analytical methodology is fundamental to ensuring the integrity and success of research and development in the chemical and pharmaceutical sciences.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Validated Analytical Methods for the Assay of 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of three commonly employed analytical techniques for the assay of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a key chemical entity in various research and development pipelines. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method for this compound.
The choice of an analytical method is a critical decision, governed by factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the data, whether for routine quality control, pharmacokinetic studies, or metabolic profiling. This guide will delve into the theoretical underpinnings and practical considerations of each technique, supported by detailed experimental protocols and a comparative analysis of their performance characteristics. All methodologies discussed are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is essential for effective method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [8] |
| Molecular Weight | 200.18 g/mol | [8] |
| Predicted LogP | 2.327 | [8] |
| Predicted pKa | ~4.8 (similar to 2-methylpropanoic acid) | [6][9] |
| UV Absorbance | Expected in the 220-280 nm range | Inferred from similar structures[3][10][11] |
The moderate lipophilicity (LogP) and acidic nature (pKa) of the compound suggest that it is well-suited for reversed-phase liquid chromatography. Its aromatic ring and carboxyl group provide chromophores for UV detection. The volatility of the compound is limited, indicating that derivatization will likely be necessary for gas chromatography.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, offering a balance of performance, robustness, and cost-effectiveness. For this compound, a reversed-phase method is the logical choice.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 20% A over 10 minutes, hold at 20% A for 2 minutes, then return to 60% A and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective derivatization technique for this purpose.[8]
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
2. Derivatization Procedure:
-
To 1 mL of the sample solution in a suitable solvent (e.g., acetonitrile), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
4. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a dry aprotic solvent like acetonitrile.
-
Perform the derivatization procedure on both standards and samples as described above.
Workflow Diagram
References
- 1. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | C13H13F2N3O3 | CID 21061645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 7. Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Page loading... [guidechem.com]
- 9. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
This guide provides an in-depth comparison of reference standards for the analysis of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the critical role of high-purity reference materials and details robust analytical methodologies for their qualification and use.
The Imperative of High-Quality Reference Standards
In pharmaceutical development and quality control, the validity of analytical data is fundamentally anchored to the quality of the reference standard used. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, and potency of a drug substance or for quantifying impurities.[1][2] The use of a poorly characterized standard can lead to inaccurate batch release assays, flawed stability studies, and potential regulatory setbacks.
Reference materials are broadly categorized as primary and secondary standards.
-
Primary Standards: These are of the highest purity and are typically obtained from pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). When a primary standard is not available from these sources, one must be established through rigorous characterization.
-
Secondary (or Working) Standards: These are qualified against a primary standard and are used for routine laboratory analyses. This approach is often more cost-effective and preserves the inventory of the primary material.[3]
For this compound, which may not have a dedicated pharmacopeial monograph, establishing a well-characterized in-house primary standard or sourcing a certified reference material (CRM) from a reputable supplier is paramount.
Comparison of Commercially Available Reference Standards
Selecting a suitable reference standard requires careful evaluation of the supplier's documentation and the certified purity of the material. Below is a comparative overview of representative commercial sources for this compound and similar compounds.
| Supplier/Manufacturer | Product Type | Purity Specification | Analytical Data Provided in Certificate of Analysis (CoA) | Notes |
| Sigma-Aldrich | Pharmaceutical Secondary Standard; Certified Reference Material (CRM) | Typically ≥98.0% (HPLC) | Identity (¹H-NMR, MS, IR), Purity (HPLC), Potency (Assay vs. Primary Standard) | Produced under ISO 17034 and ISO/IEC 17025 accreditation, providing traceability and high confidence.[3] |
| Amerigo Scientific | Research Grade Chemical | ≥95% | Identity (¹H-NMR), Purity (unspecified method) | Suitable for early-stage research but may require further purification and characterization to serve as a quantitative reference standard.[4] |
| Generic Chemical Suppliers | Chemical Building Block | Often unspecified or >95% | Minimal data, typically only ¹H-NMR for identity confirmation. | Not suitable as a reference standard without extensive in-house qualification, purification, and characterization. |
Key Takeaway: For quantitative applications, a Certified Reference Material (CRM) from an accredited supplier is the most reliable choice. The accompanying Certificate of Analysis (CoA) provides a comprehensive data package that validates the material's identity and purity, forming the basis of its fitness for use.[5][6][7]
Workflow for Reference Standard Qualification
A robust qualification process is essential to establish a chemical as a reference standard. This workflow ensures the material is suitable for its intended analytical purpose.
Caption: General workflow for qualifying a chemical reference standard.
The potency (P) is typically assigned using a mass balance approach: P (%) = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) x Assay (%) / 100
Recommended Analytical Methodologies
Orthogonal analytical techniques are crucial for a comprehensive characterization of a reference standard. For this compound, the following methods are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary technique for determining the purity and assay of non-volatile organic compounds. A reversed-phase method is ideal for this analyte.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase provides excellent retention for moderately polar compounds like aromatic carboxylic acids.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is essential to suppress the ionization of the carboxylic acid group. This ensures a single, well-defined analyte peak, preventing peak tailing and improving reproducibility.
-
Detector: UV detection is suitable due to the presence of the aromatic ring, which provides a strong chromophore. Detection at a wavelength around 220-260 nm is typically effective.
Caption: Experimental workflow for HPLC purity analysis.
Detailed HPLC Protocol:
-
System: HPLC or UPLC system with UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5, as per general guidance in USP <621>.[8]
-
Analysis: Calculate purity by the area percent normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile ester or silyl-ester derivative.
Causality Behind Experimental Choices:
-
Derivatization: Silylation (e.g., using BSTFA or MSTFA) is a common and effective technique that replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the compound suitable for GC analysis.
-
Mass Spectrometry (MS): Provides definitive structural information through fragmentation patterns, which can be compared against spectral libraries for impurity identification.
Caption: Workflow for GC-MS analysis with derivatization.
Detailed GC-MS Protocol:
-
System: GC with a Mass Selective Detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Derivatization Procedure: a. Dissolve ~1 mg of the standard in 200 µL of pyridine or acetonitrile. b. Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection.
-
Injection: 1 µL, splitless mode.
-
Analysis: Identify the main peak and any impurities by comparing their mass spectra with known libraries or by interpreting the fragmentation patterns.
Quantitative NMR (qNMR) for Orthogonal Assay
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. Furthermore, its quantitative application (qNMR) serves as a primary ratio method for determining purity or potency without the need for a specific reference standard of the analyte itself.[9]
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity, stable internal standard with a simple spectrum and known proton count (e.g., maleic acid, dimethyl sulfone) is chosen. Its signals should not overlap with the analyte signals.
-
Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all protons, making the signal integration directly proportional to the number of protons.
Detailed qNMR Protocol:
-
System: NMR Spectrometer (≥400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid (high purity, accurately weighed).
-
Sample Preparation: a. Accurately weigh ~20 mg of the this compound standard. b. Accurately weigh ~10 mg of the maleic acid internal standard. c. Dissolve both in the same NMR tube with ~0.7 mL of deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: ≥16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved, unique signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
The selection and proper qualification of a reference standard for this compound is a foundational requirement for generating accurate and reproducible analytical data in a regulated environment. Sourcing a Certified Reference Material from an accredited vendor provides the highest level of assurance. However, when establishing an in-house standard, a multi-faceted analytical approach combining HPLC for purity, GC-MS for volatile impurities, and qNMR for an orthogonal assay is essential. Adherence to established protocols and principles, such as those outlined in the USP and ICH guidelines, ensures that the reference standard is fit for its purpose and will withstand scientific and regulatory scrutiny.[8]
References
- 1. pharmtech.com [pharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Fluconazole Pharmaceutical Secondary Standard; Certified Reference Material 86386-73-4 [merckmillipore.com]
- 4. 2-(2,3-Difluorophenyl)-2-methlypropanoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. medkoo.com [medkoo.com]
- 6. britiscientific.com [britiscientific.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4-Difluorophenyl)-2-methylpropanoic acid, ensuring compliance with safety regulations and fostering a responsible laboratory environment.
Understanding the Hazard Profile
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given its chemical structure as a halogenated carboxylic acid, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Core Principles of Disposal: Segregation and Professional Management
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste . Due to its halogenated organic nature, it requires specific disposal pathways and must not be mixed with non-hazardous or other types of chemical waste.
Key Disposal Directives:
-
Do Not Dispose Down the Drain: This compound is not suitable for sewer disposal. Environmental release is to be strictly avoided.[1]
-
No Landfill: As a halogenated organic compound, it is prohibited from land disposal.[1]
-
Incineration is Required: The standard and required method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components under controlled conditions.
-
Segregation is Mandatory: This compound must be collected in a designated waste container for halogenated organic waste . It should not be mixed with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[2] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound from the laboratory.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or vapors, which can cause respiratory irritation.[1] |
Waste Container Selection and Labeling
Proper containment is a critical step in the disposal process.
-
Select an Appropriate Container:
-
Use a container made of a chemically compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic acids.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[3]
-
The container must be clearly designated for "Halogenated Organic Waste."
-
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration or volume of each component.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when waste accumulation began.
-
-
Accumulating Waste in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate the halogenated waste container from incompatible materials, particularly bases and strong oxidizing agents.[3]
-
Arranging for Disposal
Once the waste container is full or is ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection. Do not attempt to transport hazardous waste off-site yourself.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, immediate response plan is essential.
Spill Cleanup
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Wear Appropriate PPE: Before cleaning up the spill, don the full PPE as outlined in section 3.1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to cover and absorb the spilled material.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, absorbent pads, and contaminated wipes, must be disposed of as halogenated hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, secure containment, and professional disposal, researchers can ensure they are meeting their regulatory and ethical obligations. This guide serves as a foundational resource for establishing and maintaining safe laboratory practices. Always consult your institution's specific EHS guidelines and protocols.
References
Personal protective equipment for handling 2-(3,4-Difluorophenyl)-2-methylpropanoic acid
A Researcher's Guide to Safely Handling 2-(3,4-Difluorophenyl)-2-methylpropanoic Acid
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, fluorinated organic compounds play a pivotal role due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. This compound is one such compound, and its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety Concerns & Hazard Summary
Before handling this compound, it is crucial to recognize its potential hazards. Based on data for the closely related isomer, 2-(2,4-Difluorophenyl)-2-methylpropanoic acid, this compound should be treated as hazardous.[1] The primary hazards include:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant and potentially damaging irritation.[1]
-
May cause respiratory irritation (H335): Inhalation of dust or fumes can irritate the respiratory tract.[1]
Furthermore, as a fluorinated organic compound, thermal decomposition may produce hazardous substances like hydrogen fluoride.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedure.
Core PPE Requirements
The following table summarizes the essential PPE for handling this compound in various laboratory settings.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Fully buttoned laboratory coat.[3] | Not generally required if handled in a certified chemical fume hood.[4] |
| Conducting reactions and work-up procedures | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[3][5] | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Chemical-resistant laboratory coat or apron over a standard lab coat.[3] | Not generally required if handled in a certified chemical fume hood. |
| Handling large quantities or in case of poor ventilation | Chemical splash goggles and a face shield.[3][5] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[6][7] | Chemical-resistant suit or apron.[5] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[3][8] |
| Cleaning spills | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with appropriate cartridges. |
Glove Selection: The Critical Barrier
The choice of glove material is critical. While nitrile gloves offer good resistance to a range of chemicals and are suitable for handling small quantities and in solutions, they may not be sufficient for prolonged contact or when handling the pure compound.[6][9] For more demanding applications, consider gloves made of neoprene or butyl rubber, which offer broader protection against acids and organic compounds.[5][6][10] Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.[3]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure risks.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][11]
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[12][13]
Handling the Solid Compound
-
Minimize Dust Generation: When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.[4][8]
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][14]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, compatible hazardous waste container. Do not mix with incompatible waste streams.[3]
Disposal of Fluorinated Organic Compounds
Due to the stability of the carbon-fluorine bond, the disposal of fluorinated compounds requires special consideration.[15][16]
-
Incineration: High-temperature incineration at a licensed waste facility is a potential method for the complete destruction of fluorinated organic compounds.[16][17]
-
Hazardous Waste Landfill: Disposal in a hazardous waste landfill is another option, although this only contains the substance rather than destroying it.[16]
Always adhere to your institution's and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent and collect it into a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's emergency response team.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. gloves.com [gloves.com]
- 10. safetyware.com [safetyware.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. epa.gov [epa.gov]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
